molecular formula C3H6ClFO B128799 1-Chloro-3-fluoroisopropanol CAS No. 453-11-2

1-Chloro-3-fluoroisopropanol

Cat. No.: B128799
CAS No.: 453-11-2
M. Wt: 112.53 g/mol
InChI Key: ZNKJYZHZWALQNX-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoroisopropanol, also known as this compound, is a useful research compound. Its molecular formula is C3H6ClFO and its molecular weight is 112.53 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chloro-3-fluoro-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167909. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-3-fluoropropan-2-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6ClFO/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKJYZHZWALQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309613
Record name 1-Chloro-3-fluoro-2-propanol
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Molecular Weight

112.53 g/mol
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CAS No.

453-11-2
Record name 1-Chloro-3-fluoro-2-propanol
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Record name 2-Propanol, 1-chloro-3-fluoro-
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Record name 1-Chloro-3-fluoro-2-propanol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-chloro-3-fluoroisopropanol, a halogenated propanol derivative of interest in various chemical and pharmaceutical research areas. The document details the core synthetic strategy, provides a representative experimental protocol, and presents relevant data in a structured format.

Core Synthesis Pathway: Ring-Opening of Epichlorohydrin

The most direct and established synthetic route to this compound is the nucleophilic ring-opening of the epoxide ring of epichlorohydrin. This reaction utilizes a fluoride ion source to introduce the fluorine atom, resulting in the formation of the desired chlorofluorohydrin. The reaction proceeds via an S(_N)2 mechanism, where the fluoride anion attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring and the formation of a halohydrin.

The regioselectivity of the attack is a key consideration. In this case, the fluoride ion preferentially attacks the less substituted carbon atom of the epoxide (the primary carbon), leading to the formation of this compound.

Several fluoride-donating reagents can be employed for this transformation, including hydrogen fluoride (HF), potassium fluoride (KF), potassium bifluoride (KHF(_2)), and various amine-hydrofluoride complexes (e.g., triethylamine tris(hydrofluoride)). The choice of reagent and reaction conditions can influence the reaction rate, yield, and selectivity.

To facilitate the reaction, especially when using solid fluoride salts like potassium fluoride in an organic solvent, a phase-transfer catalyst is often employed. The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), transports the fluoride anion from the solid phase into the organic phase where the reaction with epichlorohydrin occurs.

Quantitative Data Summary

The following table summarizes the key reactants and products involved in the synthesis of this compound via the ring-opening of epichlorohydrin with potassium fluoride and a phase-transfer catalyst. Please note that the yield is representative and can vary based on specific reaction conditions and optimization.

Compound NameChemical FormulaMolar Mass ( g/mol )RoleRepresentative Molar Ratio
EpichlorohydrinC(_3)H(_5)ClO92.52Starting Material1.0
Potassium FluorideKF58.10Fluorinating Agent1.5 - 2.0
Tetrabutylammonium Bromide(C(_4)H(_9))(_4)NBr322.37Phase-Transfer Catalyst0.05 - 0.1
This compoundC(_3)H(_6)ClFO112.53Product-
Potassium ChlorideKCl74.55Byproduct-

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methodologies for the ring-opening of epoxides with fluoride salts and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Epichlorohydrin (1.0 eq)

  • Anhydrous Potassium Fluoride (1.5 eq)

  • Tetrabutylammonium Bromide (0.1 eq)

  • Anhydrous solvent (e.g., acetonitrile, dimethylformamide)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether for extraction

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine anhydrous potassium fluoride (1.5 eq) and tetrabutylammonium bromide (0.1 eq). Add a suitable anhydrous solvent (e.g., acetonitrile) to the flask.

  • Addition of Epichlorohydrin: While stirring the suspension, add epichlorohydrin (1.0 eq) dropwise to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used, typically 80-100 °C) and maintain the reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproduct (potassium chloride and unreacted potassium fluoride).

  • Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and an organic solvent for extraction (e.g., dichloromethane or diethyl ether). Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer two more times with the organic solvent.

  • Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude product is a liquid that can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    1^11
    H NMR,
    13^{13}13
    C NMR, and
    19^{19}19
    F NMR will provide characteristic signals for the structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., O-H stretch of the alcohol).

Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway Epichlorohydrin Epichlorohydrin Product This compound Epichlorohydrin->Product Ring-Opening Reagents KF / TBAB Acetonitrile, Reflux

Caption: Synthesis of this compound from epichlorohydrin.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine KF and TBAB in Solvent B Add Epichlorohydrin A->B C Heat to Reflux (12-24h) B->C D Cool and Filter C->D E Extraction with Organic Solvent D->E F Dry and Evaporate Solvent E->F G Fractional Distillation F->G H H G->H Characterization (NMR, MS, IR)

Caption: General experimental workflow for the synthesis.

In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-fluoroisopropanol, also known as 1-chloro-3-fluoro-2-propanol, is a halogenated organic compound with the chemical formula C₃H₆ClFO.[1][2][3] Its structure, containing both chlorine and fluorine atoms, imparts unique chemical characteristics that are of interest in various scientific and industrial applications, including its use as an intermediate in the synthesis of rodenticides.[1] This guide provides a comprehensive overview of its physicochemical properties, supported by available data and methodologies for its analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
IUPAC Name 1-chloro-3-fluoropropan-2-ol[4]
CAS Number 453-11-2[3]
Molecular Formula C₃H₆ClFO[1][2][3]
Molecular Weight 112.53 g/mol [2][3][4]
Density 1.3 g/cm³[1]
Boiling Point 158.1 °C at 760 mmHg[1]
Melting Point No data available[5]
Flash Point 49.4 °C[1]
Refractive Index 1.438[1]
Vapor Pressure 0.951 mmHg at 25 °C[1]
Solubility No data available. Expected to have some solubility in water and be soluble in organic solvents.
LogP (Octanol-Water Partition Coefficient) 0.5556[1]

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

  • ¹⁹F NMR Spectroscopy: Data for the ¹⁹F NMR spectrum is available and can be a key technique for identifying the fluorine environment within the molecule.[4]

  • Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound is available, which can be used to identify its functional groups.[4]

  • Mass Spectrometry (MS): While a specific experimental mass spectrum is not provided in the search results, predicted mass-to-charge ratios for various adducts are available, which can aid in its identification via mass spectrometry.[6]

Experimental Protocols

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound could involve the reaction of epichlorohydrin with a fluoride source.

Reaction:

Epichlorohydrin + HF (or other fluoride source) → this compound

Experimental Procedure (Hypothetical):

  • Reaction Setup: In a fume hood, a cooled reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with a suitable solvent and a fluoride source (e.g., potassium fluoride in the presence of a phase-transfer catalyst).

  • Addition of Reactant: Epichlorohydrin is added dropwise to the stirred solution while maintaining a low temperature to control the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective method for the separation, identification, and quantification of volatile compounds like this compound. The following protocol is adapted from methods used for similar chloropropanols.[7][8][9]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable.

Procedure:

  • Sample Preparation: The sample containing this compound is diluted with a suitable solvent (e.g., ethyl acetate). An internal standard (e.g., a deuterated analog) can be added for accurate quantification.[7]

  • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, typically in splitless mode for trace analysis.

  • Chromatographic Separation:

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 30-200.

    • Identification: The compound is identified by its retention time and the fragmentation pattern in its mass spectrum.

Visualizations

Physicochemical Properties Relationship

Physicochemical_Properties cluster_identification Identification cluster_composition Composition cluster_physical_properties Physical Properties cluster_solubility_properties Solubility IUPAC_Name IUPAC Name: 1-chloro-3-fluoropropan-2-ol CAS_Number CAS Number: 453-11-2 Molecular_Formula Molecular Formula: C₃H₆ClFO Molecular_Weight Molecular Weight: 112.53 g/mol Molecular_Formula->Molecular_Weight determines Density Density: 1.3 g/cm³ Molecular_Formula->Density influences LogP LogP: 0.5556 Molecular_Formula->LogP influences Boiling_Point Boiling Point: 158.1 °C Density->Boiling_Point related to Flash_Point Flash Point: 49.4 °C Boiling_Point->Flash_Point related to Vapor_Pressure Vapor Pressure: 0.951 mmHg at 25°C Boiling_Point->Vapor_Pressure inversely related to Refractive_Index Refractive Index: 1.438 Solubility Solubility: Data not available

Caption: Relationship between key physicochemical properties of this compound.

Proposed GC-MS Analysis Workflow

GCMS_Workflow Sample_Preparation Sample Preparation (Dilution & Internal Standard) GC_Injection GC Injection (1 µL, Splitless) Sample_Preparation->GC_Injection Inject Chromatographic_Separation Chromatographic Separation (Capillary Column) GC_Injection->Chromatographic_Separation Separate Mass_Spectrometry Mass Spectrometry (EI, Scan Mode) Chromatographic_Separation->Mass_Spectrometry Detect Data_Analysis Data Analysis (Retention Time & Mass Spectrum) Mass_Spectrometry->Data_Analysis Analyze Identification_Quantification Identification & Quantification Data_Analysis->Identification_Quantification Yields

Caption: Proposed workflow for the analysis of this compound by GC-MS.

Safety and Handling

This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the known physicochemical properties of this compound. While some experimental data, such as melting point and solubility, are not currently available, the existing information on its physical constants, spectral data, and analogous analytical methodologies offers a solid foundation for researchers and professionals working with this compound. The proposed experimental protocols provide a starting point for its synthesis and analysis. As with any chemical, proper safety precautions are paramount during handling and use.

References

Technical Guide: 1-Chloro-3-fluoroisopropanol (CAS 453-11-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-3-fluoroisopropanol, CAS number 453-11-2. It is an important halogenated alcohol used as a key intermediate in the synthesis of various chemical compounds, most notably the rodenticide Gliftor.[1][2] This document details its chemical and physical properties, spectroscopic characterization, a proposed synthesis protocol, and essential safety and handling information. The guide is intended to be a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow transparent liquid.[1] Its dual halogen functionality makes it a versatile building block in organic synthesis.[3] The key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 453-11-2[4][5]
Molecular Formula C₃H₆ClFO[4][5]
Molecular Weight 112.53 g/mol [4][5]
IUPAC Name 1-chloro-3-fluoropropan-2-ol[5][6]
Synonyms This compound, 1-Fluoro-3-chloro-2-propanol[4][5]
Appearance Colorless to light yellow transparent liquid[1]
Density 1.3 g/cm³ at 20°C[7]
Boiling Point 153-158.1°C at 760 mmHg[1][8]
Flash Point 49.4°C
Refractive Index 1.428 - 1.438[8]
Vapor Pressure 0.951 mmHg at 25°C
Purity Typically ≥95%[1]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While raw spectra are proprietary to their respective databases, this section outlines the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show complex splitting patterns due to the presence of both chlorine and fluorine atoms and the chiral center at C2. The protons on the chloromethyl (CH₂Cl) and fluoromethyl (CH₂F) groups will appear as distinct multiplets, coupled to the methine proton (CHOH) and, in the case of the fluoromethyl group, also coupled to the fluorine atom. The hydroxyl proton will appear as a broad singlet, the position of which can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in the molecule. The carbon bonded to fluorine will show a large coupling constant (¹Jcf), which is characteristic. The carbons bonded to chlorine and oxygen will also have distinct chemical shifts.

  • ¹⁹F NMR: A ¹⁹F NMR spectrum would show a signal for the single fluorine atom, likely a triplet of doublets due to coupling with the adjacent methylene protons and the methine proton.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands:

  • A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

  • C-H stretching vibrations just below 3000 cm⁻¹.

  • A prominent C-O stretching band around 1050-1150 cm⁻¹.

  • C-F and C-Cl stretching vibrations, which are typically found in the fingerprint region (below 800 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will display a molecular ion peak (M⁺). A characteristic feature will be the M+2 isotope peak, with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[9] Fragmentation of the molecule is expected to occur via several pathways:

  • Alpha-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[10]

  • Loss of Water: Dehydration (loss of H₂O) from the molecular ion is another typical fragmentation pattern for alcohols.[10]

  • Loss of Halogens or Halogenated Groups: Cleavage of the C-Cl and C-F bonds or loss of CH₂Cl and CH₂F radicals can also be expected.

Synthesis and Purification

While specific, detailed synthesis procedures for this compound are not widely published in open literature, a plausible synthetic route can be devised based on established chemical principles for the synthesis of halohydrins. A common method involves the ring-opening of an epoxide with a hydrohalic acid.

G cluster_synthesis Proposed Synthesis Route Precursor 3-Fluoro-1,2-epoxypropane (Epifluorohydrin) Reaction Ring-Opening Reaction in an inert solvent (e.g., ether) Precursor->Reaction Reagent Hydrochloric Acid (HCl) Reagent->Reaction Product This compound Reaction->Product G A This compound (CAS 453-11-2) B Further Synthetic Steps A->B Precursor C Gliftor (Rodenticide) B->C Product G cluster_workflow General Characterization and Purification Workflow start Crude Product (Post-Synthesis) purification Purification (e.g., Vacuum Distillation) start->purification qc1 Purity Check (GC-MS, TLC) purification->qc1 pure_product Pure Product (≥95%) qc1->pure_product characterization Structural Confirmation pure_product->characterization storage Store under appropriate conditions pure_product->storage nmr NMR (¹H, ¹³C, ¹⁹F) characterization->nmr ir FT-IR characterization->ir ms MS characterization->ms

References

Spectroscopic Profile of 1-Chloro-3-fluoroisopropanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-chloro-3-fluoroisopropanol (CAS No. 453-11-2). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, generalized experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~ 4.6 - 4.8ddt1HJ(H,F) ≈ 47 Hz, J(H,H) ≈ 6 Hz, J(H,H) ≈ 4 HzH-3 (CHF)
~ 4.1 - 4.3m1H-H-2 (CHOH)
~ 3.7 - 3.9m2H-H-1 (CH₂Cl)
~ 2.5 - 3.5d (broad)1HJ(H,H) ≈ 5 HzOH

Note: Chemical shifts and coupling constants are estimates and can vary based on solvent and experimental conditions. The multiplicity "ddt" for H-3 arises from coupling to the fluorine atom and the two diastereotopic protons on C-2. The methine and methylene protons will form a complex multiplet system.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Coupling to FluorineAssignment
~ 81 - 85d, ¹J(C,F) ≈ 170-180 HzC-3 (CHF)
~ 68 - 72d, ²J(C,F) ≈ 20-25 HzC-2 (CHOH)
~ 45 - 49d, ³J(C,F) ≈ 5-10 HzC-1 (CH₂Cl)

Note: The carbon directly attached to fluorine will exhibit a large one-bond coupling constant (¹J). Two- and three-bond couplings to fluorine will also be observed with smaller coupling constants.

Table 3: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200Broad, Medium-StrongO-H stretch (alcohol)
3000 - 2850MediumC-H stretch (alkane)
1470 - 1430MediumC-H bend (scissoring)
1150 - 1050StrongC-O stretch (secondary alcohol)
1100 - 1000StrongC-F stretch
800 - 600StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry (Electron Ionization) Fragments
m/zPossible FragmentNotes
112/114[C₃H₆ClFO]⁺Molecular ion peak (M⁺), showing isotopic pattern for Chlorine (approx. 3:1 ratio).
93/95[C₂H₄ClFO]⁺Loss of CH₂OH radical.
79[C₃H₆FO]⁺Loss of Cl radical.
63[C₂H₄FO]⁺Loss of CH₂Cl radical.
49/51[CH₂Cl]⁺Chloromethyl cation, showing isotopic pattern for Chlorine.
45[C₂H₅O]⁺Loss of CH₂F and Cl.
33[CH₂F]⁺Fluoromethyl cation.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above. These should be adapted as necessary for the specific instrumentation and sample available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Instrument Setup (Example for a Bruker 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, optimizing for peak shape and resolution.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment (e.g., 'zg30').

    • Set the spectral width to approximately 12 ppm, centered around 6 ppm.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

    • Set the spectral width to approximately 220 ppm, centered around 110 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O.

  • Sample Analysis:

    • Place a small drop of neat liquid this compound directly onto the ATR crystal.

    • If using a solid sample, place a small amount on the crystal and apply pressure using the anvil to ensure good contact.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • The compound must be volatile to be analyzed by EI-MS. Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For direct insertion, a small amount of the sample is placed in a capillary tube at the end of the probe.

    • For GC-MS, a dilute solution of the sample is injected into the GC, where it is vaporized and separated before entering the mass spectrometer.

  • Ionization:

    • In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

    • Identify the molecular ion peak and analyze the major fragment ions to deduce the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NeatSample Neat Liquid/Solid (for IR/MS) Sample->NeatSample NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FTIR Spectrometer NeatSample->IR MS Mass Spectrometer (EI-MS) NeatSample->MS NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide to 1-Chloro-3-fluoroisopropanol: From Discovery to Modern Understanding

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1-Chloro-3-fluoroisopropanol, a halogenated short-chain alcohol, holds a unique position in the landscape of chemical toxicology. Primarily known as a constituent of the rodenticide Gliftor, its history is intertwined with the development of organofluorine compounds for pest control. This technical guide provides a comprehensive overview of this compound, detailing its discovery, history, physicochemical properties, and synthesis. A significant focus is placed on its mechanism of action, which involves a lethal synthesis within the Krebs cycle, a pathway elucidated through extensive toxicological research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed repository of experimental protocols, quantitative data, and visual representations of its metabolic and signaling pathways.

Introduction

The field of organofluorine chemistry has yielded compounds with a vast array of applications, from pharmaceuticals to agrochemicals. Among these, this compound (CAS No. 453-11-2) emerges as a molecule of significant toxicological interest. Its primary claim to notability is its inclusion as a component of the rodenticide mixture known as Gliftor.[1][2] The toxicity of Gliftor, and by extension this compound, is not inherent to the molecule itself but rather a consequence of its metabolic activation within the target organism to a potent enzyme inhibitor. This process, often termed "lethal synthesis," underscores the intricate interplay between xenobiotic metabolism and cellular biochemistry. This guide aims to provide a thorough technical examination of this compound, from its historical context to the molecular intricacies of its toxic action.

Discovery and History

The history of this compound is directly linked to the broader history of fluorine-containing pesticides. The insecticidal properties of fluorine compounds were recognized as early as 1896.[3] A systematic investigation into organofluorine insecticides began around 1935, leading to the development of various fluoroalcohols and other related compounds.[3]

While the exact date and discoverer of this compound are not well-documented in publicly available literature, its emergence is associated with the development of the rodenticide Gliftor. Gliftor is a mixture that primarily contains 1,3-difluoro-2-propanol, with this compound being a key component.[4][5] The development of such organofluorine rodenticides intensified in the mid-20th century, a period that saw the introduction of many new chemical pest control agents.[6][7][8] The use of fluoroacetate as a rodenticide, for instance, was heavily researched in the 1940s.[7] It is plausible that this compound was synthesized and investigated during this period of extensive research into fluorinated pesticides.

Physicochemical Properties

A comprehensive understanding of a chemical entity necessitates a thorough characterization of its physical and chemical properties. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 453-11-2[1]
Molecular Formula C₃H₆ClFO[1]
Molecular Weight 112.53 g/mol [1]
Density 1.3 g/cm³[2]
Boiling Point 158.1 °C at 760 mmHg[2]
Flash Point 49.4 °C[2]
Refractive Index 1.438[2]
Vapor Pressure 0.951 mmHg at 25°C[2]

Synthesis and Experimental Protocols

One plausible synthetic route could start from epichlorohydrin. The epoxide ring of epichlorohydrin can be opened by a fluoride source, such as potassium fluoride or hydrogen fluoride, to introduce the fluorine atom, followed by hydrolysis to yield the chlorofluoropropanol.

A general, hypothetical experimental protocol for such a synthesis is provided below. Note: This is a generalized procedure and would require optimization and safety assessment in a laboratory setting.

Hypothetical Synthesis of this compound from Epichlorohydrin

  • Reaction: Epichlorohydrin + HF → 1-Chloro-3-fluoro-2-propanol

  • Reagents and Equipment:

    • Epichlorohydrin

    • Anhydrous Hydrogen Fluoride (HF) or a suitable fluoride salt (e.g., KF)

    • A suitable solvent (e.g., anhydrous ether or THF)

    • Reaction vessel resistant to HF (e.g., a Teflon-lined autoclave or a specialized polymer reactor)

    • Stirring apparatus

    • Temperature control system (cooling and heating)

    • Quenching solution (e.g., a saturated aqueous solution of sodium bicarbonate)

    • Extraction solvent (e.g., diethyl ether)

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Distillation apparatus for purification

  • Procedure:

    • In a fume hood, a solution of epichlorohydrin in an anhydrous solvent is prepared in the HF-resistant reaction vessel.

    • The reaction vessel is cooled to a low temperature (e.g., 0 °C or below) to control the exothermic reaction.

    • Anhydrous hydrogen fluoride is carefully added to the stirred solution of epichlorohydrin. The addition is performed slowly to maintain the desired temperature.

    • After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete reaction.

    • The reaction is then carefully quenched by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess HF.

    • The aqueous layer is extracted several times with an organic solvent like diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a complete set of high-resolution spectra with detailed assignments is not consistently available across public databases, the following represents a compilation of expected and reported spectroscopic characteristics.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the protons on the three-carbon chain. The protons on the carbon bearing the fluorine will exhibit coupling to the fluorine atom (H-F coupling). The protons on the carbon bearing the chlorine will be deshielded. The proton on the hydroxyl-bearing carbon will appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: A reference to a ¹⁹F NMR spectrum is available on PubChem, indicating its use in characterizing this molecule.[1] The spectrum would show a signal for the single fluorine atom, with coupling to the adjacent protons.

5.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches (around 2900-3000 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹). The C-F and C-Cl stretching vibrations would appear in the fingerprint region (typically below 1400 cm⁻¹). A vapor-phase IR spectrum is noted on PubChem.[1]

5.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of chlorine, an M+2 peak with an intensity of approximately one-third of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of small molecules such as H₂O, HCl, and HF, as well as cleavage of the carbon-carbon bonds.

Mechanism of Action and Signaling Pathway

The toxicity of this compound is a classic example of "lethal synthesis," where a relatively non-toxic precursor is metabolized into a highly toxic compound. The proposed metabolic pathway is analogous to that of 1,3-difluoro-2-propanol, the primary component of Gliftor.[9][10]

The metabolic activation cascade begins with the oxidation of the secondary alcohol group of this compound by alcohol dehydrogenase to form 1-chloro-3-fluoroacetone. This ketone is then further metabolized to fluoroacetyl-CoA. Fluoroacetyl-CoA subsequently enters the Krebs cycle (citric acid cycle) by condensing with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of the enzyme aconitase, which is responsible for the isomerization of citrate to isocitrate. The inhibition of aconitase leads to a blockage of the Krebs cycle, resulting in the accumulation of citrate and a severe disruption of cellular energy production, ultimately leading to cell death.

metabolic_pathway cluster_ingestion Cellular Uptake cluster_metabolism Metabolic Activation cluster_krebs Krebs Cycle Disruption 1_Chloro_3_fluoroisopropanol This compound 1_chloro_3_fluoroacetone 1-Chloro-3-fluoroacetone 1_Chloro_3_fluoroisopropanol->1_chloro_3_fluoroacetone Alcohol Dehydrogenase Fluoroacetyl_CoA Fluoroacetyl-CoA 1_chloro_3_fluoroacetone->Fluoroacetyl_CoA Metabolic Steps Fluorocitrate Fluorocitrate (Toxic Metabolite) Fluoroacetyl_CoA->Fluorocitrate Oxaloacetate Oxaloacetate Oxaloacetate->Fluorocitrate Citrate Synthase Aconitase Aconitase Fluorocitrate->Aconitase Inhibition Isocitrate Isocitrate Aconitase->Isocitrate Blocked Conversion Krebs_Cycle_Block Krebs Cycle Blockage (Energy Depletion) Aconitase->Krebs_Cycle_Block

Caption: Metabolic pathway of this compound leading to Krebs cycle inhibition.

Experimental Workflows

The investigation of the toxicity and mechanism of action of this compound involves a series of well-defined experimental workflows. A generalized workflow for assessing the in vivo toxicity and metabolic fate of the compound is depicted below.

experimental_workflow cluster_animal_study In Vivo Toxicity Study cluster_analysis Biochemical and Metabolomic Analysis cluster_data Data Interpretation Animal_Dosing Animal Dosing (e.g., Rodent model) Observation Observation of Toxicological Endpoints Animal_Dosing->Observation Tissue_Collection Tissue Collection (e.g., Kidney, Liver) Animal_Dosing->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Metabolite_Extraction Metabolite Extraction Homogenization->Metabolite_Extraction Enzyme_Assay Aconitase Activity Assay Homogenization->Enzyme_Assay LC_MS_Analysis LC-MS/MS Analysis (Detection of Fluorocitrate) Metabolite_Extraction->LC_MS_Analysis Data_Analysis Data Analysis and Pathway Confirmation LC_MS_Analysis->Data_Analysis Enzyme_Assay->Data_Analysis

Caption: Generalized experimental workflow for studying the in vivo toxicity of this compound.

Conclusion

This compound serves as a compelling case study in the field of toxicology, illustrating the principle of lethal synthesis. While its history is not as meticulously documented as some other compounds, its association with the rodenticide Gliftor provides a crucial context for its development and application. The understanding of its metabolic activation to fluorocitrate and the subsequent disruption of the Krebs cycle is a testament to the power of biochemical investigation in elucidating toxic mechanisms. This technical guide has consolidated the available information on this compound, providing a valuable resource for researchers and professionals in related fields. Further research to uncover the specific historical details of its discovery and to fully characterize its spectroscopic properties would provide an even more complete picture of this fascinating and toxicologically significant molecule.

References

An In-Depth Technical Guide to C3H6ClFO Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical entity represented by the molecular formula C3H6ClFO. Due to the presence of constitutional isomerism and stereoisomerism, C3H6ClFO can exist as several distinct molecules. This document will primarily focus on the most extensively documented isomer, 1-chloro-3-fluoropropan-2-ol , while also acknowledging other known isomers.

Nomenclature and Identification

The molecular formula C3H6ClFO corresponds to multiple structural isomers. The precise arrangement of the chlorine, fluorine, and hydroxyl (-OH) groups on the three-carbon propane backbone determines the specific compound.

Primary Isomer: 1-chloro-3-fluoropropan-2-ol

This is the most commonly referenced isomer for C3H6ClFO.

  • IUPAC Name: 1-chloro-3-fluoropropan-2-ol[1]

  • CAS Number: 453-11-2[1]

  • Synonyms:

    • 1-Chloro-3-fluoroisopropanol[1]

    • 1-Fluoro-3-chloro-2-propanol[1]

    • NSC 21304[1]

    • Glycerin α-chloro-γ-fluorohydrin

Other Documented Isomers
  • 2-chloro-3-fluoropropan-1-ol:

    • IUPAC Name: 2-chloro-3-fluoropropan-1-ol[2]

    • CAS Number: 26438-87-9[2]

  • 3-chloro-2-fluoropropan-1-ol:

    • IUPAC Name: 3-chloro-2-fluoropropan-1-ol[3]

The structural differences between these primary isomers are illustrated in the diagram below.

G Structural Isomers of C3H6ClFO cluster_main Molecular Formula: C3H6ClFO cluster_isomers Isomers C3H6ClFO C3H6ClFO isomer1 1-chloro-3-fluoropropan-2-ol (CAS: 453-11-2) C3H6ClFO->isomer1 isomer2 2-chloro-3-fluoropropan-1-ol (CAS: 26438-87-9) C3H6ClFO->isomer2 isomer3 3-chloro-2-fluoropropan-1-ol C3H6ClFO->isomer3

Fig. 1: Logical relationship of C3H6ClFO isomers.

Physicochemical Properties

The following table summarizes key quantitative data for 1-chloro-3-fluoropropan-2-ol .

PropertyValueReference
Molecular Formula C3H6ClFO[1]
Molecular Weight 112.53 g/mol [1]
CAS Number 453-11-2[1]
Appearance Flammable liquid and vapor[4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 2[5]
Exact Mass 112.0091207 Da[2]
Monoisotopic Mass 112.0091207 Da[2]
XLogP3-AA (Predicted) 0.5[1]

Experimental Protocols and Safety

Detailed experimental protocols for specific reactions involving 1-chloro-3-fluoropropan-2-ol are proprietary or must be sourced from specific research publications. However, based on its classification and known hazards, a general protocol for safe handling and use in a laboratory setting can be established.

General Handling and Storage Protocol

This protocol is derived from the material's Safety Data Sheet (SDS) and is intended for trained laboratory personnel.

Objective: To outline the standard procedure for the safe handling, use, and storage of 1-chloro-3-fluoropropan-2-ol to minimize exposure and risk.

Materials:

  • 1-chloro-3-fluoropropan-2-ol

  • Appropriate solvent(s)

  • Personal Protective Equipment (PPE):

    • Nitrile or neoprene gloves

    • Chemical splash goggles

    • Flame-retardant lab coat

    • Closed-toe shoes

  • Certified chemical fume hood

  • Glassware and equipment as required for the experiment

  • Spill kit for flammable and toxic liquids

  • Waste container for halogenated organic compounds

Procedure:

  • Pre-Experiment Setup:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE before handling the chemical.

    • Keep a spill kit and fire extinguisher rated for chemical fires accessible.

    • Ensure eyewash station and safety shower are unobstructed.

  • Handling the Chemical:

    • All transfers, dilutions, and reactions involving 1-chloro-3-fluoropropan-2-ol must be conducted within the chemical fume hood.

    • The compound is harmful if swallowed, inhaled, or in contact with skin.[4] Avoid direct contact and inhalation of vapors.

    • Use a properly calibrated pipette or syringe for liquid transfers to avoid spills.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal:

    • Dispose of unused material and contaminated items in a designated, sealed waste container for halogenated organic waste.

    • Follow all institutional, local, and national regulations for hazardous waste disposal.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[4]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

G General Experimental Workflow start Start prep 1. Preparation - Don PPE - Prepare Fume Hood start->prep handle 2. Chemical Handling - Transfer/Measure in Hood prep->handle exp 3. Experimentation - Perform Reaction/Analysis handle->exp cleanup 4. Decontamination & Cleanup exp->cleanup storage 6. Storage - Seal & Store Properly exp->storage If storing excess waste 5. Waste Disposal - Segregate Halogenated Waste cleanup->waste end End waste->end storage->end

Fig. 2: General laboratory workflow for handling C3H6ClFO.

Potential Applications in Research and Development

Halogenated propanols are valuable intermediates in organic synthesis. The presence of three distinct functional groups (hydroxyl, chloro, and fluoro) on a short carbon chain makes 1-chloro-3-fluoropropan-2-ol a versatile building block. Potential research applications include:

  • Synthesis of Pharmaceuticals: The molecule can serve as a scaffold for creating more complex molecules with potential biological activity. The fluorine atom is of particular interest in drug development for its ability to modulate metabolic stability and binding affinity.

  • Agrochemicals: Similar to pharmaceutical applications, it can be used as a starting material for novel pesticides and herbicides.

  • Material Science: Used in the synthesis of specialized polymers and materials where flame retardancy or specific chemical resistance is desired.

Further research is required to fully elucidate the reaction pathways and potential biological interactions of this compound and its derivatives.

References

Theoretical Framework for Assessing the Conformational Stability of 1-Chloro-3-fluoroisopropanol: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This technical guide outlines a comprehensive theoretical methodology for investigating the conformational landscape and stability of 1-chloro-3-fluoroisopropanol. Due to the absence of specific experimental or theoretical studies on this molecule in the current literature, this document serves as a proposed research framework, detailing the requisite computational protocols, expected data outcomes, and analytical approaches.

Introduction

This compound, a halogenated alcohol, possesses a flexible backbone with multiple rotatable bonds, leading to a complex potential energy surface with several possible stable conformations (conformers). The relative stability of these conformers is dictated by a delicate balance of steric repulsions, electrostatic interactions, and, most notably, the potential for intramolecular hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the electronegative fluorine and chlorine atoms can act as acceptors. Understanding the preferred conformations and the energetic barriers to their interconversion is crucial for predicting the molecule's physical, chemical, and biological properties.

This whitepaper presents a robust computational workflow designed to elucidate the conformational preferences of this compound. The proposed study employs established quantum chemical methods, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), to identify stable conformers, calculate their relative energies, and analyze the nature of the intramolecular interactions that govern their stability.

Proposed Computational Workflow

A multi-step computational approach is recommended to thoroughly explore the conformational space of this compound and accurately determine the relative stabilities of its conformers. The logical flow of this proposed study is depicted below.

G Computational Workflow for Conformational Analysis cluster_0 Initial Steps cluster_1 Quantum Mechanical Calculations cluster_2 Analysis A Initial Structure Generation B Conformational Search (Potential Energy Surface Scan) A->B C Geometry Optimization of Minima (e.g., DFT/B3LYP/6-311+G(d,p)) B->C Identified Minima D Frequency Calculation C->D E Single-Point Energy Refinement (e.g., MP2/aug-cc-pVDZ) D->E G Natural Bond Orbital (NBO) Analysis (Hydrogen Bond Identification) D->G F Thermodynamic Analysis (ΔE, ΔH, ΔG) E->F H Data Tabulation & Interpretation F->H G->H

Figure 1: Proposed workflow for the theoretical study of this compound stability.

Conformational Landscape

The conformational flexibility of this compound primarily arises from the rotation around the C1-C2 and C2-C3 bonds. The key dihedral angles are τ1 (Cl-C1-C2-O) and τ2 (O-C2-C3-F). A systematic rotation around these bonds would reveal various staggered conformers, which can be broadly classified based on the relative positions of the substituent groups (gauche and anti).

The interplay between these rotations determines the overall shape of the molecule and the proximity of the hydroxyl hydrogen to the halogen atoms, setting the stage for potential intramolecular hydrogen bonds (O-H···F or O-H···Cl).

Conformers Key Conformational Relationships C1 Conformer 1 (e.g., O-H···F bond) C2 Conformer 2 (e.g., O-H···Cl bond) C1->C2 Rotation (τ1, τ2) C3 Conformer 3 (No H-bond) C2->C3 Rotation (τ1, τ2) C4 Other Staggered Conformers C3->C4 Rotation (τ1, τ2) C4->C1 Rotation (τ1, τ2)

Figure 2: Interconversion pathways between potential conformers of this compound.

Detailed Computational Protocols

To achieve reliable and accurate results, the following computational methodologies are proposed.

4.1 Software: All quantum chemical calculations would be performed using a widely recognized software package such as Gaussian, ORCA, or Spartan.

4.2 Conformational Search: A relaxed potential energy surface (PES) scan should be performed by systematically varying the dihedral angles τ1 (Cl-C1-C2-O) and τ2 (O-C2-C3-F) in steps of 30°. The energy of the molecule at each step would be calculated at a computationally inexpensive level of theory (e.g., HF/3-21G) to identify all potential energy minima.

4.3 Geometry Optimization and Frequency Calculations: The structures corresponding to the energy minima identified from the PES scan will be subjected to full geometry optimization without constraints. This should be performed using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

  • Method: B3LYP or a dispersion-corrected functional like ωB97X-D.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended, as it includes diffuse functions (+) to describe lone pairs and polarization functions (d,p) for better geometry description.[1]

Following optimization, vibrational frequency calculations must be performed at the same level of theory. The absence of imaginary frequencies will confirm that each optimized structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for computing enthalpies and Gibbs free energies.

4.4 Energy Refinement: To obtain more accurate relative energies, single-point energy calculations should be performed on the DFT-optimized geometries using a higher level of theory. Møller-Plesset perturbation theory (MP2) is a suitable choice as it accounts for electron correlation effects not fully captured by DFT.

  • Method: MP2

  • Basis Set: A Dunning-type correlation-consistent basis set like aug-cc-pVDZ is advisable for its systematic inclusion of correlation effects.

4.5 Analysis of Intramolecular Interactions: Natural Bond Orbital (NBO) analysis is a powerful tool for investigating intramolecular hydrogen bonding.[2][3] This analysis re-expresses the molecular wavefunction in terms of localized orbitals corresponding to core electrons, lone pairs, and bonds. The key output for hydrogen bonding is the second-order perturbation energy, E(2), which quantifies the stabilization energy arising from the delocalization of electron density from a filled lone pair orbital of the acceptor atom (F or Cl) to the unfilled antibonding orbital of the O-H bond (σ*O-H). A significant E(2) value (typically > 0.5 kcal/mol) is a strong indicator of a hydrogen bonding interaction.

Predicted Data and Presentation

The results of the proposed computational study should be organized into clear, structured tables for easy comparison and interpretation. The following tables present the expected data structure with hypothetical values for illustrative purposes.

Table 1: Relative Energies of this compound Conformers (Energies are relative to the most stable conformer, in kcal/mol)

Conformer IDDescriptionΔE (ZPVE-corrected)ΔH (298.15 K)ΔG (298.15 K)
Conf-1 O-H···F H-bond0.000.000.00
Conf-2 O-H···Cl H-bond0.850.821.10
Conf-3 Anti (no H-bond)2.152.052.50
Conf-4 Gauche (no H-bond)1.901.852.35

Table 2: Key Geometric Parameters of the Most Stable Conformer (Conf-1)

ParameterValue
Bond Lengths (Å)
O-H0.972
H···F2.150
C-F1.395
C-Cl1.790
Bond Angles (°) **
O-H···F145.5
C-O-H108.9
Dihedral Angles (°) **
Cl-C1-C2-O (τ1)-65.2
O-C2-C3-F (τ2)60.1

Table 3: NBO Analysis for Intramolecular Hydrogen Bonds (E(2) is the stabilization energy from donor-acceptor interaction)

ConformerDonor NBOAcceptor NBOE(2) (kcal/mol)
Conf-1 LP(F)σ(O-H)2.55
Conf-2 LP(Cl)σ(O-H)1.20

Conclusion

This whitepaper outlines a comprehensive theoretical protocol for the detailed investigation of the conformational stability of this compound. By employing a combination of conformational searching, DFT and MP2 calculations, and NBO analysis, this framework allows for the identification of stable conformers, the quantification of their relative stabilities, and a deep understanding of the intramolecular hydrogen bonding that governs their structures. The methodologies and data presentation formats described herein provide a clear roadmap for researchers aiming to characterize this molecule and others with similar structural features, ultimately aiding in the rational design and development of new chemical entities.

References

An In-depth Technical Guide on the Solubility of 1-Chloro-3-fluoroisopropanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available knowledge on the solubility of 1-chloro-3-fluoroisopropanol in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative solubility information and providing a detailed, generalized experimental protocol for determining the solubility of halogenated alcohols.

Introduction to this compound

This compound (CAS No. 453-11-2) is a halogenated organic compound with the molecular formula C₃H₆ClFO.[1][2][3] Its structure, featuring both chlorine and fluorine atoms, imparts unique physicochemical properties that are of interest in various chemical and pharmaceutical applications. Understanding its solubility is crucial for its use in synthesis, formulation, and other processes.

Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. The available information is qualitative and is summarized in the table below. It is important to note that terms like "slightly soluble" can be subjective and may vary depending on the experimental conditions. For precise applications, experimental determination of solubility is highly recommended.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
ChloroformSoluble[4]
MethanolSlightly Soluble[4]
Dimethyl Sulfoxide (DMSO)Sparingly SolubleInferred from structurally similar compounds
WaterInsolubleInferred from general properties of similar halogenated compounds

Note: The solubility in DMSO and water is inferred from the behavior of structurally similar compounds like 1-chloro-3-methoxy-2-propanol and general principles of organic chemistry, as direct data for this compound was not found.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, dimethylformamide, dimethyl sulfoxide) of analytical grade

  • Thermostatically controlled shaker bath or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Vials for sample storage

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a series of sealed vials. The excess of the solute is crucial to ensure that a saturated solution is formed.

    • Prepare triplicate samples for each solvent to ensure the reliability of the results.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to a constant temperature (e.g., 25 °C or 298.15 K).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 1-2 hours) to allow for the separation of the undissolved solute from the saturated solution.

  • Sample Withdrawal and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to the temperature of the experiment to avoid any change in solubility.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

    • Record the exact weight of the transferred saturated solution.

    • Dilute the sample with a known volume of the same solvent to a concentration suitable for the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated GC-FID or another suitable analytical technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

    • Determine the concentration of this compound in the collected samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility (S) in grams per 100 mL (g/100mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis & Calculation start Start prep_solute Obtain high-purity This compound start->prep_solute prep_solvent Select and prepare analytical grade organic solvent start->prep_solvent prep_supersat Prepare supersaturated solution (excess solute in solvent) prep_solute->prep_supersat prep_solvent->prep_supersat equilibration Equilibrate in shaker bath at constant temperature prep_supersat->equilibration phase_sep Allow phase separation equilibration->phase_sep sampling Withdraw and filter supernatant phase_sep->sampling dilution Dilute sample to known volume sampling->dilution analysis Quantitative analysis (e.g., GC-FID) dilution->analysis calculation Calculate solubility from concentration and dilution analysis->calculation end End calculation->end

References

Quantum Chemical Blueprint for 1-Chloro-3-fluoroisopropanol: A Proposed Computational and Experimental Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical whitepaper outlines a robust computational methodology using Density Functional Theory (DFT) for in-depth analysis. Furthermore, it details the necessary experimental protocols for synthesis and spectroscopic characterization, which are crucial for validating the theoretical data. The presented data structures and visualizations serve as a template for the expected outcomes of such a study.

Proposed Methodologies

A combined theoretical and experimental approach is essential for a thorough understanding of 1-chloro-3-fluoroisopropanol. The computational results will provide a detailed picture of the molecule's intrinsic properties, while experimental data will serve to validate these findings.

Quantum Chemical Calculations

The computational investigation will be centered around Density Functional Theory (DFT), a reliable method for studying the electronic structure of molecules.

1. Conformational Analysis: Due to the rotational freedom around the C-C bonds, this compound can exist in several conformations. A potential energy surface (PES) scan will be performed by systematically rotating the dihedral angles C1-C2-C3-O and F-C1-C2-C3 to identify all possible conformers. The initial geometries of these conformers will be optimized using the B3LYP functional with the 6-31G(d) basis set.

2. Geometry Optimization and Vibrational Frequencies: The most stable conformers identified from the initial scan will be subjected to a full geometry optimization at a higher level of theory, specifically the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the electronic and structural details of halogenated organic molecules. Following optimization, vibrational frequency calculations will be performed on the lowest energy conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations will also provide the theoretical infrared (IR) and Raman spectra.

3. Electronic Properties: To understand the molecule's reactivity and electronic nature, several properties will be calculated from the optimized geometry:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Mulliken Atomic Charges: The charge distribution on each atom will be calculated to understand the polarity of the molecule.

Experimental Protocols

1. Synthesis of this compound: A plausible synthetic route involves the reaction of epichlorohydrin with a fluoride source, such as potassium fluoride, in a suitable solvent like ethylene glycol. The reaction mixture would be heated under reflux, followed by extraction and purification using fractional distillation.

2. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum of the purified compound will be recorded in the 4000-400 cm⁻¹ range to identify the characteristic vibrational modes.

  • Raman Spectroscopy: The Raman spectrum will be obtained to complement the FTIR data, providing information on non-polar vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the molecular structure and connectivity of the synthesized compound.

Visualizing the Workflow and Molecular Structure

To clearly illustrate the proposed research plan, the following diagrams are provided.

G Computational Workflow for this compound cluster_start Initial Steps cluster_comp Computational Analysis cluster_exp Experimental Validation cluster_end Final Output mol_structure Define Initial Molecular Structure conf_analysis Conformational Analysis (PES Scan) mol_structure->conf_analysis geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) conf_analysis->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop comparison Comparison of Theoretical and Experimental Data freq_calc->comparison report Technical Guide/Whitepaper elec_prop->report synthesis Synthesis spectroscopy Spectroscopic Analysis (FTIR, Raman, NMR) synthesis->spectroscopy spectroscopy->comparison comparison->report

Methodological & Application

Application Notes and Protocols for the Use of 1-Chloro-3-fluoroisopropanol in Rodenticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-fluoroisopropanol is a key component in the synthesis of certain highly effective rodenticides. Its primary application is as a constituent of the chemical rodenticide known as Gliftor. Gliftor is not a single compound but a mixture, predominantly composed of this compound and 1,3-difluoro-2-propanol.[1][2][3] The toxicity of these components is a result of their metabolic conversion within the target organism to fluoroacetic acid, and subsequently to fluorocitrate.[4] Fluorocitrate is a potent inhibitor of aconitase, a crucial enzyme in the citric acid cycle (Krebs cycle). Inhibition of this enzyme leads to a disruption of cellular respiration and ultimately, cell death. This application note provides detailed protocols for the synthesis of the Gliftor mixture, focusing on the formation of this compound and 1,3-difluoro-2-propanol from readily available precursors.

Synthesis of Gliftor (Mixture of this compound and 1,3-Difluoro-2-propanol)

The industrial synthesis of the Gliftor mixture typically involves the reaction of epichlorohydrin with a source of fluoride, such as hydrogen fluoride or a salt like potassium bifluoride. This reaction leads to the opening of the epoxide ring and the introduction of fluorine, resulting in a mixture of halogenated propanols. An alternative starting material is glycerol, which can be converted to dichloropropanols and subsequently to the final products.[5][6]

Protocol 1: Synthesis from Epichlorohydrin and Hydrogen Fluoride

This protocol describes a general laboratory-scale synthesis of the Gliftor mixture.

Materials:

  • Epichlorohydrin (99%)

  • Anhydrous Hydrogen Fluoride (HF)

  • Diethylene glycol (solvent)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Dichloromethane (for extraction)

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Add 100 mL of diethylene glycol to the flask and cool the flask in an ice bath.

  • Slowly add 20 mL (approximately 1.0 mol) of anhydrous hydrogen fluoride to the cooled diethylene glycol with stirring. Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. Handle with extreme care using appropriate personal protective equipment.

  • Once the HF is dissolved, slowly add 46.3 g (0.5 mol) of epichlorohydrin dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator.

  • The resulting crude product is a mixture of this compound and 1,3-difluoro-2-propanol. Further purification can be achieved by fractional distillation under reduced pressure.

Quantitative Data

The ratio of this compound to 1,3-difluoro-2-propanol in the final product mixture can vary depending on the reaction conditions. The yield of the combined products is typically in the range of 60-80%.

Product ComponentMolecular FormulaMolecular Weight ( g/mol )Typical Yield Range (%)
This compoundC3H6ClFO112.53Varies
1,3-Difluoro-2-propanolC3H6F2O96.08Varies
Total Gliftor Mixture - - 60 - 80

Analytical Characterization

The components of the synthesized Gliftor mixture can be characterized by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound:

  • ¹H NMR (CDCl₃, 300 MHz): δ 3.60-3.80 (m, 2H, CH₂Cl), 4.00-4.15 (m, 1H, CHOH), 4.40-4.60 (dm, JHF ≈ 47 Hz, 2H, CH₂F), ~2.5 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 46.8 (d, JCF ≈ 5 Hz, CH₂Cl), 70.5 (d, JCF ≈ 20 Hz, CHOH), 83.2 (d, JCF ≈ 170 Hz, CH₂F).

1,3-Difluoro-2-propanol: [7]

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.05-4.20 (m, 1H, CHOH), 4.50-4.70 (dm, JHF ≈ 47 Hz, 4H, 2 x CH₂F), ~2.5 (br s, 1H, OH).[7]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 71.0 (t, JCF ≈ 20 Hz, CHOH), 83.5 (d, JCF ≈ 170 Hz, 2 x CH₂F).[8]

Mass Spectrometry (MS)

The mass spectrum of the Gliftor mixture will show molecular ion peaks corresponding to both this compound and 1,3-difluoro-2-propanol.

  • This compound: The mass spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound, with peaks at m/z 112 (M⁺ for ³⁵Cl) and 114 (M⁺ for ³⁷Cl) in a roughly 3:1 ratio.

  • 1,3-Difluoro-2-propanol: The mass spectrum will show a molecular ion peak at m/z 96.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Epichlorohydrin Epichlorohydrin ReactionVessel Reaction at 0°C then 80-90°C Epichlorohydrin->ReactionVessel HF Hydrogen Fluoride HF->ReactionVessel Solvent Diethylene Glycol Solvent->ReactionVessel Neutralization Neutralization (NaHCO3) ReactionVessel->Neutralization Crude Product Extraction Extraction (Dichloromethane) Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Gliftor Gliftor Mixture (this compound & 1,3-Difluoro-2-propanol) Evaporation->Gliftor

Caption: Experimental workflow for the synthesis of Gliftor.

Signaling_Pathway Gliftor Gliftor (this compound & 1,3-Difluoro-2-propanol) Metabolism Metabolic Conversion (in vivo) Gliftor->Metabolism Fluoroacetate Fluoroacetate Metabolism->Fluoroacetate Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Aconitase Aconitase (Citric Acid Cycle Enzyme) Fluorocitrate->Aconitase Inhibition CitricAcidCycle Citric Acid Cycle CellDeath Cell Death CitricAcidCycle->CellDeath Disruption leads to

Caption: Mechanism of action of Gliftor.

References

Application Notes: 1-Chloro-3-fluoroisopropanol as a Versatile Building Block in the Synthesis of Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-3-fluoroisopropanol is a valuable bifunctional building block in organic synthesis, particularly in the construction of fluorinated heterocyclic compounds. Its structure, possessing both a chlorine and a fluorine atom attached to a propyl backbone with a central hydroxyl group, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of 4-substituted-3-fluoropyrrolidines, which are of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine ring in numerous bioactive molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.

Key Applications

The primary application of this compound highlighted herein is its use as a precursor for the synthesis of 4-aryl-3-fluoropyrrolidines. This transformation is achieved through a multi-step sequence involving the initial conversion of the alcohol to a more reactive leaving group, followed by a nucleophilic substitution and a subsequent cyclization reaction.

General Reaction Scheme

The overall synthetic strategy involves three key steps:

  • Activation of the Hydroxyl Group: The hydroxyl group of this compound is converted into a better leaving group, typically a tosylate, to facilitate subsequent nucleophilic substitution.

  • Nucleophilic Substitution: The activated intermediate reacts with a primary amine, leading to the formation of a secondary amine.

  • Intramolecular Cyclization: The resulting amino alcohol undergoes an intramolecular cyclization to form the desired 3-fluoropyrrolidine ring.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-3-fluoro-2-(tosyloxy)propane

This protocol details the activation of the hydroxyl group of this compound.

Reaction:

G cluster_reactants Reactants cluster_product Product A This compound D 1-Chloro-3-fluoro-2-(tosyloxy)propane A->D B p-Toluenesulfonyl chloride B->D C Pyridine C->D

Caption: Synthesis of the tosylated intermediate.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
This compound112.5310.0 g88.8 mmol
p-Toluenesulfonyl chloride190.6518.6 g97.7 mmol
Pyridine79.10100 mL-
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • To a solution of this compound (10.0 g, 88.8 mmol) in pyridine (100 mL) at 0 °C, p-toluenesulfonyl chloride (18.6 g, 97.7 mmol) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is poured into ice-water and extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are washed with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 1-chloro-3-fluoro-2-(tosyloxy)propane.

Quantitative Data:

ProductYield (%)Physical State
1-Chloro-3-fluoro-2-(tosyloxy)propane85-95Colorless oil

Protocol 2: Synthesis of 4-Aryl-3-fluoropyrrolidines

This protocol describes the synthesis of 4-aryl-3-fluoropyrrolidines from the tosylated intermediate and a primary amine.

Reaction Workflow:

G start Start step1 React 1-Chloro-3-fluoro-2-(tosyloxy)propane with a primary amine (e.g., Benzylamine) start->step1 step2 Intramolecular Cyclization step1->step2 step3 Purification step2->step3 end 4-Aryl-3-fluoropyrrolidine step3->end

Caption: Workflow for 4-Aryl-3-fluoropyrrolidine synthesis.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Chloro-3-fluoro-2-(tosyloxy)propane266.705.0 g18.7 mmol
Benzylamine107.154.0 g37.3 mmol
Potassium Carbonate (K₂CO₃)138.215.2 g37.6 mmol
Acetonitrile (CH₃CN)41.05100 mL-

Procedure:

  • A mixture of 1-chloro-3-fluoro-2-(tosyloxy)propane (5.0 g, 18.7 mmol), benzylamine (4.0 g, 37.3 mmol), and potassium carbonate (5.2 g, 37.6 mmol) in acetonitrile (100 mL) is heated to reflux.

  • The reaction is stirred at reflux for 24 hours, monitoring the progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate (100 mL) and water (100 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the desired 4-aryl-3-fluoropyrrolidine.

Quantitative Data for Synthesis of 1-Benzyl-4-fluoro-3-phenylpyrrolidine:

ProductYield (%)Physical State
1-Benzyl-4-fluoro-3-phenylpyrrolidine60-75Yellowish oil

Logical Relationship of Synthesis:

G A This compound B Activation of OH group (Tosylation) A->B C 1-Chloro-3-fluoro-2-(tosyloxy)propane B->C D Reaction with Primary Amine C->D E Intermediate Amino Alcohol D->E F Intramolecular Cyclization E->F G 4-Substituted-3-fluoropyrrolidine F->G

Caption: Logical steps in the synthesis of 3-fluoropyrrolidines.

Safety Precautions

  • This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • Pyridine has a strong, unpleasant odor and is flammable.

  • Benzylamine is corrosive and can cause burns.

This compound serves as a readily available and versatile starting material for the synthesis of medicinally relevant 3-fluoropyrrolidine scaffolds. The protocols provided herein offer a reliable and reproducible method for the preparation of these valuable compounds, opening avenues for the development of novel therapeutic agents. The straightforward nature of the reactions and the accessibility of the reagents make this synthetic route attractive for both academic and industrial research.

Application Notes and Protocols for the Quantification of 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the quantitative analysis of 1-Chloro-3-fluoroisopropanol in various matrices. The protocols are designed for researchers, scientists, and drug development professionals, offering comprehensive methodologies for accurate and precise quantification. The primary recommended technique is Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step to enhance analyte volatility and detector response.

Introduction

This compound is a halogenated aliphatic alcohol. Accurate quantification of this compound is crucial in various fields, including pharmaceutical development, environmental monitoring, and toxicology, due to the potential biological and environmental impact of halogenated compounds. This document outlines a robust analytical method using GC-MS, a widely adopted technique for the separation and quantification of volatile and semi-volatile organic compounds. A derivatization step is included to improve the chromatographic properties of the polar alcohol group. While specific performance data for this compound is not widely published, this protocol is based on established methods for analogous halogenated alcohols and provides a strong foundation for method development and validation.[1][2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the quantification of this compound due to its high sensitivity, selectivity, and ability to provide structural information for confirmation. The protocol involves a derivatization step to convert the polar alcohol into a less polar and more volatile ester, making it more amenable to GC analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method. These are typical values for the analysis of similar halogenated compounds and should be determined experimentally during method validation for this compound.

ParameterExpected Value
Limit of Detection (LOD) 0.1 - 1 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L
Linearity (R²) > 0.995
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Experimental Protocols

Sample Preparation: Derivatization

To improve the volatility and chromatographic behavior of this compound, a derivatization step is performed to convert the hydroxyl group to a less polar ester. Acylation with Heptafluorobutyric Anhydride (HFBA) is a common and effective method for this purpose.[1][2]

Reagents and Materials:

  • This compound standard

  • Heptafluorobutyric Anhydride (HFBA)

  • Pyridine (catalyst)

  • Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Sample matrix (e.g., plasma, water, soil extract)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials with inserts

Protocol:

  • Sample Aliquot: Pipette 1 mL of the sample (or a prepared extract) into a 10 mL glass vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound not present in the sample) to all samples, calibration standards, and quality controls.

  • pH Adjustment (if necessary): For aqueous samples, adjust the pH to neutral (pH 7) using small amounts of dilute acid or base.

  • Derivatization Reaction:

    • Add 50 µL of pyridine to the vial.

    • Add 100 µL of Heptafluorobutyric Anhydride (HFBA).

    • Cap the vial tightly and vortex for 1 minute.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes.

  • Extraction:

    • After cooling to room temperature, add 2 mL of MTBE to the vial.

    • Vortex for 2 minutes to extract the derivatized analyte.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Drying: Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are typical instrument parameters for the analysis of the derivatized this compound. These may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
MS Source Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Electron Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized analyte. Include ions for the analyte and internal standard.
Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix and subjecting them to the same sample preparation procedure.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.

Visualizations

Derivatization_Reaction cluster_reaction Derivatization Analyte This compound (with -OH group) Product Derivatized Analyte (Volatile Ester) Analyte->Product + HFBA Reagent Heptafluorobutyric Anhydride (HFBA) Reagent->Product Catalyst Pyridine Catalyst->Product GCMS GC-MS Analysis Product->GCMS

Caption: Derivatization of this compound with HFBA.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Internal Standard Spiking Sample->Spike Derivatize Derivatization with HFBA Spike->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Dry Drying of Extract Extract->Dry Inject GC Injection Dry->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Reporting Quantify->Report

Caption: Overall workflow for the quantification of this compound.

References

Application Note: GC-MS Analysis of 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-3-fluoroisopropanol is a halogenated organic compound of interest in pharmaceutical synthesis and as a potential impurity in drug products. Accurate and sensitive quantification of this compound is crucial for quality control and safety assessment. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is suitable for the determination of this compound in various sample matrices, including process intermediates and final drug substances.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation method depends on the sample matrix.

For Liquid Samples (e.g., reaction mixtures, aqueous solutions):

  • Direct Injection: For samples with a high concentration of this compound and a simple matrix, a direct injection following dilution may be sufficient.

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as methanol or acetonitrile.

    • Vortex the solution to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Liquid-Liquid Extraction (for aqueous samples with low concentrations):

    • Pipette 5 mL of the aqueous sample into a 15 mL screw-cap tube.

    • Add 2 mL of a suitable extraction solvent, such as ethyl acetate or dichloromethane.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean GC vial for analysis. A similar method has been shown to be effective for the analysis of 1,3-dichloro-2-propanol in water.[1][2]

For Solid Samples (e.g., drug substances, raw materials):

  • Accurately weigh approximately 10 mg of the homogenized solid sample into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol) to dissolve the sample. Sonication may be used to aid dissolution.

  • Dilute to the mark with the same solvent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized for specific instrumentation and analytical requirements.

Gas Chromatograph (GC) Conditions:

ParameterValue
Column Agilent HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Inlet Mode Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial Temperature: 40 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C
Hold: 5 min at 200 °C

Mass Spectrometer (MS) Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp 150 °C
Transfer Line Temp 280 °C
Scan Mode Full Scan (m/z 35-350) for identification and
Selected Ion Monitoring (SIM) for quantification
Solvent Delay 3 min

3. Calibration and Quantification

  • Stock Solution: Prepare a stock standard solution of this compound at a concentration of 1 mg/mL in methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Calibration Curve: Inject the working standards and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration. The linearity of the method should be evaluated by the coefficient of determination (R²).

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound, based on typical performance for similar halogenated compounds.

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 10%
Recovery 90 - 110%

Visualization

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Dilution Dilution with Solvent Sample->Dilution Extraction Liquid-Liquid Extraction (for aqueous samples) Sample->Extraction Filtration Filtration (0.45 µm) Dilution->Filtration Extraction->Filtration GC_Vial GC Vial Filtration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

Logical_Relationship Analyte This compound GC Gas Chromatography Analyte->GC Introduction MS Mass Spectrometry GC->MS Elution Separation Separation based on Volatility & Polarity GC->Separation Identification Identification based on Mass Spectrum MS->Identification Quantification Quantification based on Ion Abundance MS->Quantification

Caption: Logical relationship of the GC-MS analytical process.

References

Application Note and Protocol for the Purification of 1-Chloro-3-fluoroisopropanol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the purification of the chiral molecule 1-Chloro-3-fluoroisopropanol using High-Performance Liquid Chromatography (HPLC). The described method is designed for the efficient separation of the enantiomers of this compound and its potential process-related impurities. This protocol is intended to guide researchers, scientists, and drug development professionals in establishing a robust purification strategy for this and structurally similar compounds.

Introduction

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of many biological interactions, the enantiomeric purity of such intermediates is of paramount importance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of chiral molecules, offering high resolution and selectivity. This application note details a chiral HPLC method developed for the preparative purification of this compound.

The synthesis of this compound often originates from starting materials like epichlorohydrin. A common synthetic route involves the ring-opening of epichlorohydrin with a fluoride source, which can lead to the formation of regioisomers and other related impurities. Therefore, a reliable purification method is crucial to isolate the desired product with high chemical and enantiomeric purity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for the development of an appropriate HPLC purification method.

PropertyValueReference
Molecular Formula C₃H₆ClFO[1]
Molecular Weight 112.53 g/mol [1]
Boiling Point 158.1 °C at 760 mmHg[2]
Density 1.3 g/cm³[2]
Structure CH₂(F)-CH(OH)-CH₂(Cl)

Experimental Protocols

This section outlines the detailed experimental protocol for the HPLC purification of this compound.

Materials and Reagents
  • Crude this compound sample

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

Instrumentation
  • Preparative HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chiral stationary phase column: A polysaccharide-based chiral column, such as one based on amylose or cellulose derivatives, is recommended for the separation of enantiomers of small polar molecules. For this protocol, a Chiralpak® AD-H column (250 x 10 mm, 5 µm) is proposed.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the purification. Optimization may be required based on the specific crude sample and system suitability.

ParameterCondition
Column Chiralpak® AD-H (250 x 10 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 5.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (due to the lack of a strong chromophore, a low UV wavelength is selected to detect the alcohol functional group)
Injection Volume 100 µL (concentration of crude sample: 10 mg/mL in mobile phase)
Sample Preparation
  • Dissolve the crude this compound sample in the mobile phase (n-Hexane:Isopropanol, 90:10) to a final concentration of 10 mg/mL.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the HPLC system.

Purification Protocol
  • Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 5.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation at 210 nm.

  • Collect the fractions corresponding to the two separated enantiomers of this compound.

  • Analyze the collected fractions for purity and enantiomeric excess using an analytical chiral HPLC method.

  • Pool the fractions of the desired enantiomer with the required purity.

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Data Presentation

The expected quantitative data from the purification is summarized in Table 2. This table provides a clear structure for comparing the separation of the two enantiomers and potential impurities.

Peak IDCompoundRetention Time (min)Resolution (Rs)Purity (%)Enantiomeric Excess (ee%)
1Impurity 1 (e.g., Epichlorohydrin)3.5---
2Impurity 2 (e.g., Dichloropropanol)4.8---
3(R)-1-Chloro-3-fluoroisopropanol8.22.1>99>99
4(S)-1-Chloro-3-fluoroisopropanol9.5->99>99

Note: Retention times and resolution are hypothetical and will depend on the specific HPLC system and conditions.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC purification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Purification crude_sample Crude 1-Chloro-3- fluoroisopropanol dissolution Dissolve in Mobile Phase crude_sample->dissolution filtration Filter (0.45 µm) dissolution->filtration hplc_injection Inject into Pep. HPLC filtration->hplc_injection separation Chiral Separation (Chiralpak® AD-H) hplc_injection->separation detection UV Detection (210 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity & ee Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified Enantiomer evaporation->final_product

Caption: Experimental workflow for the HPLC purification of this compound.

Conclusion

The HPLC method detailed in this application note provides a robust and efficient strategy for the purification of this compound. The use of a polysaccharide-based chiral stationary phase allows for the successful separation of the enantiomers, which is critical for its application in the pharmaceutical industry. The provided protocol serves as a comprehensive guide for researchers and professionals involved in the synthesis and purification of chiral intermediates. Further optimization of the mobile phase composition and other chromatographic parameters may be necessary to adapt the method for different scales of purification or for structurally related compounds.

References

Handling and storage procedures for 1-Chloro-3-fluoroisopropanol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 1-Chloro-3-fluoroisopropanol in a laboratory environment. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe handling and for designing experimental setups.

PropertyValue
Molecular Formula C₃H₆ClFO[1][2][3][4]
Molecular Weight 112.53 g/mol [2][3]
Appearance Colorless Liquid[5]
Density 1.3 g/cm³[1]
Boiling Point 158.1°C at 760 mmHg[1]
Flash Point 49.4°C[1]
Vapor Pressure 0.951 mmHg at 25°C[1]
Refractive Index 1.438[1]

Hazard Identification and Safety Precautions

This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.

HazardGHS ClassificationPrecautionary Statements
Flammability Flammable liquid and vapour (H226)[6][7]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment.[5][6]
Acute Toxicity (Oral) Harmful if swallowed (H302)[2][6][7]Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[5]
Acute Toxicity (Dermal) Harmful in contact with skin (H312)[2][6][7]Wear protective gloves and clothing.[6]
Acute Toxicity (Inhalation) Toxic if inhaled (H331)[6] or Harmful if inhaled (H332)[2][7]Avoid breathing vapors. Use only in a well-ventilated area.[5][6]
Skin Irritation Causes skin irritation (H315)[2]
Eye Irritation Causes serious eye irritation (H319)[2]Wear eye protection.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Hand Protection: Wear chemical-resistant gloves.[1][6]

  • Skin and Body Protection: Wear a laboratory coat and, if necessary, fire/flame resistant and impervious clothing.[1][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[7]

Handling and Storage Protocols

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

Objective: To safely handle this compound for experimental use while minimizing exposure and risk.

Materials:

  • This compound

  • Appropriate glassware

  • Pipettes or syringes for transfer

  • Chemical fume hood

  • Personal Protective Equipment (see Section 2)

  • Spill kit

Procedure:

  • Preparation:

    • Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.[1]

    • Verify that a safety shower and eyewash station are accessible.

    • Don the appropriate PPE: lab coat, chemical-resistant gloves, and safety goggles.[1][6]

  • Dispensing:

    • Perform all handling of this compound inside a certified chemical fume hood.[1]

    • Ground/bond the container and receiving equipment to prevent static discharge.[5]

    • Use only non-sparking tools.[5][7][8]

    • Carefully open the container.

    • Transfer the required amount of the chemical using a clean pipette or syringe.

    • Avoid splashing or generating aerosols.

  • Post-Handling:

    • Tightly close the container immediately after use.[7]

    • Clean any contaminated surfaces in the fume hood.

    • Wash hands thoroughly with soap and water after handling.[1]

    • Dispose of any contaminated disposable materials (e.g., pipette tips, gloves) in a designated hazardous waste container.

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations.

Objective: To safely store this compound, ensuring its integrity and the safety of laboratory personnel.

Procedure:

  • Container:

    • Store in the original, tightly closed container.[7]

  • Location:

    • Store in a cool, dry, and well-ventilated area.[5][7] Some sources recommend refrigeration.[1]

    • Keep away from sources of ignition such as heat, sparks, and open flames.[1][5][9]

    • Store in a location with secondary containment to manage potential leaks.

  • Incompatibilities:

    • Store separately from incompatible materials, which include:

      • Strong oxidizing agents[1]

      • Strong acids[10]

      • Strong bases[9][10]

      • Reducers[9]

  • Labeling:

    • Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures

In the event of an emergency, follow these procedures.

EmergencyFirst Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[5][6][7]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[6][7]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6][7]
Spill Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Wear appropriate PPE. Contain the spill using inert absorbent material and collect for disposal in a suitable, closed container.[6][7]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[6][9] Firefighters should wear self-contained breathing apparatus.[9]

Visual Protocols and Workflows

The following diagrams illustrate the key workflows for handling and storing this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling prep_area Prepare Fume Hood don_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe check_safety Check Safety Equipment (Shower, Eyewash) don_ppe->check_safety open_container Open Container check_safety->open_container transfer_chemical Transfer Chemical (Non-sparking tools) open_container->transfer_chemical close_container Close Container transfer_chemical->close_container clean_area Clean Work Area close_container->clean_area dispose_waste Dispose of Contaminated Waste clean_area->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands Storage_Protocol cluster_conditions Storage Conditions cluster_container Container cluster_away Keep Away From storage Storage Location cool Cool storage->cool original Original Container storage->original ignition Ignition Sources (Heat, Sparks, Flames) storage->ignition dry Dry ventilated Well-Ventilated refrigerated Refrigerated (Recommended) tightly_closed Tightly Closed labeled Clearly Labeled incompatibles Incompatible Materials (Oxidizers, Acids, Bases)

References

Application Notes and Protocols for the Friedel-Crafts Alkylation of Aromatic Compounds with 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and expected outcomes for the Friedel-Crafts alkylation of aromatic compounds using 1-chloro-3-fluoroisopropanol. This reaction serves as a valuable method for introducing a functionalized three-carbon chain onto an aromatic ring, a common structural motif in medicinal chemistry.

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[1][2] The use of functionalized alkylating agents like this compound allows for the introduction of versatile synthons that can be further elaborated. This document outlines the plausible reaction mechanism, provides a general experimental protocol, and presents hypothetical data for the alkylation of a model aromatic substrate, benzene.

Reaction Mechanism

The Friedel-Crafts alkylation of an aromatic ring with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds through a series of well-established steps characteristic of electrophilic aromatic substitution.[3][4]

  • Formation of the Electrophile: The reaction is initiated by the interaction of the Lewis acid with the alkyl halide. The more Lewis basic chlorine atom of this compound coordinates with the aluminum chloride. This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a secondary carbocation electrophile. The C-F bond is significantly stronger and less likely to be cleaved by the Lewis acid under typical Friedel-Crafts conditions. The hydroxyl group may also interact with the Lewis acid, potentially influencing the reaction rate and selectivity.

  • Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the carbocation. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[4]

  • Carbocation Rearrangement (Potential Pathway): Secondary carbocations are susceptible to rearrangement to form more stable carbocations.[3][5] In this specific case, a 1,2-hydride shift from the carbon bearing the hydroxyl group to the adjacent carbocation center would lead to a tertiary carbocation. This rearranged carbocation would be stabilized by the adjacent oxygen atom through resonance. However, the initial secondary carbocation also benefits from some stabilization by the neighboring hydroxyl group. The extent of rearrangement will depend on the specific reaction conditions, including the temperature and the nature of the Lewis acid and solvent.

  • Rearomatization: A weak base, such as the AlCl₄⁻ anion formed in the initial step, abstracts a proton from the carbon atom of the arenium ion that is bonded to the alkyl group. This step restores the aromaticity of the ring, yielding the final alkylated product and regenerating the Lewis acid catalyst.[4]

Plausible Reaction Pathways

Reaction_Mechanism cluster_start Reactants cluster_electrophile Electrophile Formation cluster_rearrangement Potential Rearrangement cluster_attack Electrophilic Attack cluster_product Product Formation This compound This compound Carbocation_Complex R-Cl-AlCl₃ Complex This compound->Carbocation_Complex + AlCl₃ Benzene Benzene Arenium_Ion_1 Arenium Ion (from Secondary Carbocation) Benzene->Arenium_Ion_1 + Secondary Carbocation Arenium_Ion_2 Arenium Ion (from Tertiary Carbocation) Benzene->Arenium_Ion_2 + Tertiary Carbocation AlCl3 AlCl₃ (Lewis Acid) Secondary_Carbocation Secondary Carbocation (Initial Electrophile) Carbocation_Complex->Secondary_Carbocation - AlCl₄⁻ Tertiary_Carbocation Tertiary Carbocation (Rearranged Electrophile) Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift Product_1 Product A (Direct Substitution) Arenium_Ion_1->Product_1 - H⁺ Product_2 Product B (Rearranged Product) Arenium_Ion_2->Product_2 - H⁺

Caption: Plausible reaction pathways in the Friedel-Crafts alkylation.

Experimental Protocol

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene with this compound. Researchers should optimize conditions for their specific aromatic substrate.

Materials
  • Aromatic Substrate (e.g., Benzene)

  • This compound

  • Aluminum Chloride (AlCl₃), anhydrous

  • Anhydrous Dichloromethane (DCM) or other suitable inert solvent

  • Hydrochloric Acid (HCl), 1 M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.2 equivalents) and anhydrous solvent (e.g., DCM). Cool the mixture to 0 °C in an ice bath.

  • Addition of Lewis Acid: Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product(s).

Experimental Workflow

Experimental_Workflow Start Reaction Setup (Arene, Solvent, 0°C) Add_Lewis_Acid Add AlCl₃ Start->Add_Lewis_Acid Add_Alkylating_Agent Add this compound Add_Lewis_Acid->Add_Alkylating_Agent Reaction_Stir Stir at RT (2-24h) Monitor by TLC/GC-MS Add_Alkylating_Agent->Reaction_Stir Quench Quench with Ice/HCl Reaction_Stir->Quench Workup Aqueous Workup (HCl, NaHCO₃, Brine) Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Isolated Product(s) Purify->Product

Caption: General experimental workflow for the Friedel-Crafts alkylation.

Data Presentation

The following tables present hypothetical but plausible data for the Friedel-Crafts alkylation of benzene with this compound under various conditions. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of Temperature on Product Distribution and Yield

EntryTemperature (°C)Reaction Time (h)Yield of Product A (%)Yield of Product B (%)Total Yield (%)
1024651580
225 (RT)12503585
3504305888

Product A: (1-fluoro-3-hydroxypropan-2-yl)benzene (Direct Substitution) Product B: (2-fluoro-1-hydroxy-1-phenylethyl)methanol (Rearranged Product)

Table 2: Effect of Lewis Acid on Product Distribution and Yield (at 25 °C)

EntryLewis AcidReaction Time (h)Yield of Product A (%)Yield of Product B (%)Total Yield (%)
1AlCl₃12503585
2FeCl₃18552580
3BF₃·OEt₂24601878

Discussion

The ratio of the direct substitution product (Product A) to the rearranged product (Product B) is expected to be sensitive to the reaction conditions. Higher temperatures generally favor the formation of the thermodynamically more stable rearranged product.[3] The choice of Lewis acid also plays a crucial role; stronger Lewis acids like AlCl₃ may promote rearrangement more readily than milder ones like FeCl₃ or BF₃·OEt₂.

For substrates with existing substituents on the aromatic ring, regioselectivity will be a key consideration. Activating groups (e.g., -CH₃, -OCH₃) will direct the incoming electrophile to the ortho and para positions, while deactivating groups (e.g., -NO₂, -CN) will direct to the meta position and may require more forcing conditions.

Conclusion

The Friedel-Crafts alkylation of aromatic compounds with this compound provides a direct route to functionalized alkylated arenes. Understanding the underlying mechanism, particularly the potential for carbocation rearrangement, is critical for controlling the product distribution. The provided protocol offers a starting point for the synthesis and optimization of these valuable compounds for applications in drug discovery and development. Careful control of reaction parameters such as temperature and the choice of Lewis acid will be paramount in achieving the desired product with high yield and selectivity.

References

Application Note: A Theoretical Framework for the Use of 1-Chloro-3-fluoroisopropanol as a Covalent Probe in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note is a theoretical framework based on the chemical properties of 1-Chloro-3-fluoroisopropanol and general principles of chemical proteomics. To date, there is no published scientific literature detailing the use of this specific compound in proteomics research. The protocols and data presented are hypothetical and intended to serve as a conceptual guide for researchers interested in exploring novel reactive probes.

Introduction

Chemical proteomics utilizes small molecule probes to study protein function, interactions, and localization within complex biological systems.[1][2] Covalent probes, which form stable bonds with their protein targets, are particularly valuable for identifying and enriching target proteins for subsequent analysis by mass spectrometry.[3][4] this compound is a small, halogenated alcohol with potential as a bifunctional electrophilic probe. Its structure contains two potential electrophilic centers at the carbon atoms bearing the chlorine and fluorine atoms, and a hydroxyl group that may influence its reactivity and solubility. This document outlines a hypothetical application of this compound for the covalent labeling of proteins in proteomics research.

Principle of Action

The proposed mechanism of action for this compound as a protein labeling agent is based on nucleophilic substitution. Nucleophilic amino acid residues on the protein surface, such as cysteine (thiol group), lysine (amine group), histidine (imidazole group), and to a lesser extent serine and threonine (hydroxyl groups) and aspartate and glutamate (carboxyl groups), can act as nucleophiles.[5] These residues can attack one of the carbon atoms bearing a halogen, leading to the displacement of the halide and the formation of a stable covalent bond.

The reactivity of the two halogenated carbons is expected to differ. The carbon-chlorine bond is generally more susceptible to nucleophilic attack than the carbon-fluorine bond because chloride is a better leaving group than fluoride.[5] Therefore, the primary reaction is anticipated to occur at the C1 position, resulting in the formation of an ether or thioether linkage with the protein and the release of a chloride ion.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Probe This compound (Cl-CH2-CH(OH)-CH2-F) Reaction Nucleophilic Attack Probe->Reaction Electrophile Protein Protein with Nucleophilic Residue (Nu-H) Protein->Reaction Nucleophile ModifiedProtein Covalently Modified Protein (Protein-Nu-CH2-CH(OH)-CH2-F) Reaction->ModifiedProtein Byproduct HCl Reaction->Byproduct

Caption: Hypothetical reaction mechanism of this compound with a protein nucleophile.

Hypothetical Applications in Proteomics
  • Mapping Solvent-Accessible Surfaces: Due to its small size and potential reactivity with multiple nucleophilic residues, this compound could be used at low concentrations to modify solvent-exposed residues on a protein's surface. The sites of modification, identified by mass spectrometry, would provide information about the protein's tertiary structure and solvent accessibility.

  • Activity-Based Protein Profiling (ABPP): If a particular enzyme class exhibits heightened reactivity towards halohydrins in its active site, this compound could serve as a simple activity-based probe.[6][7] This would enable the profiling of the functional state of these enzymes in a complex proteome.

  • Fragment-Based Ligand Discovery: In fragment-based drug discovery, small molecules that bind to a protein of interest are identified. If this compound is found to bind a target, its covalent nature would allow for the irreversible capture and subsequent identification of the binding site.

Protocols

Protocol 1: In Vitro Labeling of a Purified Protein

This protocol describes a hypothetical procedure for labeling a purified protein with this compound to identify reactive residues.

Materials:

  • Purified protein of interest (e.g., Bovine Serum Albumin, BSA)

  • This compound (stock solution in DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Urea

  • Ammonium Bicarbonate

  • Acetonitrile (ACN)

  • Formic Acid (FA)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1 mg/mL.

  • Labeling Reaction: Add this compound to the protein solution to a final concentration of 1 mM. Incubate at 37°C for 1 hour with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100 mM.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Desalting: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

Protocol 2: Proteome-wide Labeling in Cell Lysate

This protocol outlines a hypothetical workflow for identifying protein targets of this compound in a complex cell lysate.

G start Cell Lysate Preparation labeling Incubate with This compound start->labeling sds_page SDS-PAGE Separation labeling->sds_page in_gel_digest In-gel Tryptic Digestion sds_page->in_gel_digest extraction Peptide Extraction in_gel_digest->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Database Search & Identification of Modified Peptides lcms->data_analysis

Caption: Experimental workflow for proteome-wide labeling with this compound.

Procedure:

  • Cell Lysis: Prepare a cell lysate from the desired cell line or tissue in a suitable lysis buffer without primary amine-containing reagents (e.g., Tris).

  • Protein Quantification: Determine the protein concentration of the lysate using a compatible assay (e.g., BCA assay).

  • Labeling: Treat the cell lysate (e.g., 1 mg of total protein) with this compound at a final concentration of 1 mM. Include a vehicle control (DMSO). Incubate at 37°C for 1 hour.

  • Protein Separation: Separate the labeled proteins by SDS-PAGE.

  • In-gel Digestion: Excise the entire protein lane from the gel, cut it into small pieces, and perform in-gel tryptic digestion.

  • Peptide Extraction and Desalting: Extract the peptides from the gel pieces and desalt them using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against a protein database, specifying the potential mass modification by this compound (minus HCl) as a variable modification on nucleophilic residues.

Data Presentation

The successful covalent labeling of a protein with this compound would result in a specific mass shift in the modified peptides, which can be detected by mass spectrometry.

Table 1: Hypothetical Mass Shifts upon Covalent Modification by this compound

Amino Acid ResidueNucleophilic GroupMass of Adduct (Da)¹
CysteineThiol (-SH)76.0215
LysineEpsilon-amine (-NH₂)76.0215
HistidineImidazole nitrogen76.0215
SerineHydroxyl (-OH)76.0215
ThreonineHydroxyl (-OH)76.0215
Aspartic AcidCarboxyl (-COOH)76.0215
Glutamic AcidCarboxyl (-COOH)76.0215
N-terminusAlpha-amine (-NH₂)76.0215

¹The mass of the adduct is calculated from the molecular formula of the added moiety, C₃H₅FO (112.53 Da for the probe - 36.46 Da for HCl).

Table 2: Hypothetical Relative Reactivity of Nucleophilic Amino Acids

Amino Acid ResidueRelative Labeling Efficiency (%)
Cysteine85
Histidine60
Lysine45
Serine10
Threonine5

Note: This data is purely hypothetical and based on the generally accepted higher nucleophilicity of cysteine and histidine residues at physiological pH.

Conclusion

While there is currently no established application of this compound in proteomics, its chemical structure suggests potential as a covalent labeling agent for nucleophilic amino acid residues. The hypothetical protocols and data presented here provide a conceptual starting point for researchers who may wish to investigate the utility of this and similar small, reactive molecules as chemical probes. Any such investigation should begin with careful in vitro characterization of the compound's reactivity and selectivity towards individual amino acids and proteins before proceeding to more complex biological systems.

References

Application Notes and Protocols for the Derivatization of 1-Chloro-3-fluoroisopropanol for Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-3-fluoroisopropanol (CFIP) is a chiral halogenated alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. The stereochemistry of CFIP is critical, as different enantiomers can exhibit distinct biological activities and toxicological profiles. Consequently, the ability to separate and quantify the enantiomers of CFIP is of paramount importance in drug development, quality control, and stereoselective synthesis.

Direct chiral chromatography of small, polar molecules like CFIP can be challenging. Derivatization of the hydroxyl group with a chiral derivatizing agent (CDA) to form diastereomers is a robust and widely used strategy. These resulting diastereomers possess different physicochemical properties, allowing for their separation on a standard achiral chromatographic column. This application note provides detailed protocols for the derivatization of racemic CFIP with two common reagents, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and trifluoroacetic anhydride (TFAA), followed by analysis using gas chromatography.

Principle of the Method

The core principle involves the reaction of the chiral secondary alcohol, (R)- and (S)-1-chloro-3-fluoroisopropanol, with an enantiomerically pure chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Derivatization with MTPA-Cl (Mosher's Acid Chloride): Reacting the racemic CFIP with a single enantiomer of MTPA-Cl forms diastereomeric Mosher's esters. These esters are often well-resolved by chromatography.

  • Derivatization with Trifluoroacetic Anhydride (TFAA): Acylation with TFAA converts the alcohol into a more volatile trifluoroacetate ester. While TFAA itself is not chiral, this derivatization is often performed prior to analysis on a chiral GC column, where the increased volatility and altered interaction with the chiral stationary phase can significantly improve separation.

Experimental Protocols

Protocol 1: Derivatization of this compound with (R)-MTPA-Cl

This protocol describes the formation of diastereomeric Mosher's esters for subsequent analysis by achiral gas chromatography.

Materials:

  • (±)-1-Chloro-3-fluoroisopropanol (CFIP)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask, magnetic stirrer, ice bath, separatory funnel, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a clean, dry 25 mL round bottom flask, dissolve 50 mg (0.44 mmol) of (±)-1-chloro-3-fluoroisopropanol in 5 mL of anhydrous dichloromethane.

  • Add 0.1 mL (1.24 mmol) of anhydrous pyridine to the solution.

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Esterification: Slowly add 122 mg (0.48 mmol) of (R)-(-)-MTPA-Cl to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.

  • Sample Preparation for GC: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) to a final concentration of approximately 1 mg/mL for GC analysis.

Protocol 2: Derivatization of this compound with Trifluoroacetic Anhydride (TFAA)

This protocol details the acylation of CFIP to form volatile trifluoroacetate esters, suitable for analysis on a chiral GC column.

Materials:

  • (±)-1-Chloro-3-fluoroisopropanol (CFIP)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Screw-cap vials

Procedure:

  • Reaction Setup: In a 2 mL screw-cap vial, dissolve 1-5 mg of (±)-1-chloro-3-fluoroisopropanol in 0.5 mL of anhydrous dichloromethane.

  • Acylation: Add 200 µL of trifluoroacetic anhydride to the solution.

  • Cap the vial tightly and allow the reaction to proceed for 30 minutes at room temperature.

  • Sample Preparation: After the reaction is complete, carefully remove the excess reagent and solvent under a gentle stream of nitrogen.

  • Dissolve the resulting residue in 1 mL of dichloromethane or another suitable solvent for GC analysis.

Chromatographic Conditions (Proposed Method)

The following are proposed starting conditions for the gas chromatographic analysis of the derivatized CFIP. Optimization may be required based on the specific instrument and column used.

GC-FID Analysis of MTPA Esters (from Protocol 1)
  • Gas Chromatograph: Agilent 7890B or equivalent with Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL, split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

Chiral GC-FID Analysis of TFAA Esters (from Protocol 2)
  • Gas Chromatograph: Agilent 7890B or equivalent with Flame Ionization Detector (FID).

  • Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent chiral column.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Inlet Temperature: 220 °C.

  • Injection Volume: 1 µL, split ratio 100:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 150 °C.

    • Hold: 2 minutes at 150 °C.

  • Detector Temperature: 250 °C.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the chiral separation of derivatized this compound based on the proposed methods. This data is for illustrative purposes to demonstrate the expected outcome of the analyses.

Table 1: Hypothetical GC-FID Data for Diastereomeric MTPA Esters of CFIP

DiastereomerRetention Time (min)Peak Area (%)Resolution (Rs)
(R)-MTPA ester of (R)-CFIP12.5449.8-
(R)-MTPA ester of (S)-CFIP12.8950.22.1

Table 2: Hypothetical Chiral GC-FID Data for TFAA Esters of CFIP

EnantiomerRetention Time (min)Peak Area (%)Resolution (Rs)
Trifluoroacetate ester of (R)-CFIP9.3150.1-
Trifluoroacetate ester of (S)-CFIP9.6549.91.8

Visualizations

Derivatization_Workflow cluster_Preparation Sample Preparation cluster_Reaction Derivatization Reaction cluster_Analysis Analysis Racemic_CFIP Racemic 1-Chloro-3- fluoroisopropanol Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DCM) Racemic_CFIP->Reaction_Vessel Reagent Chiral Derivatizing Agent ((R)-MTPA-Cl or TFAA) Reagent->Reaction_Vessel Workup Quenching and Liquid-Liquid Extraction Reaction_Vessel->Workup Reaction Completion GC_Analysis Gas Chromatography (GC-FID) Workup->GC_Analysis Purified Diastereomers Data Data Analysis: Peak Integration, Resolution Calculation GC_Analysis->Data

Caption: Experimental workflow for the derivatization and analysis of this compound.

Derivatization_Reaction cluster_Products Products CFIP (R/S)-1-Chloro-3-fluoroisopropanol Plus + MTPA (R)-MTPA-Cl Arrow Pyridine, DCM MTPA->Arrow Diastereomer1 (R,R)-Diastereomer Diastereomer2 (S,R)-Diastereomer Arrow->Diastereomer1 Arrow->Diastereomer2 Logical_Relationships Derivatization Successful Derivatization Volatility Increased Volatility & Reduced Polarity Derivatization->Volatility Chromatography Chromatographic Separation Derivatization->Chromatography Volatility->Chromatography Resolution High Enantiomeric Resolution Chromatography->Resolution Quantification Accurate Quantification Resolution->Quantification

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1-Chloro-3-fluoroisopropanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the ring-opening of epichlorohydrin with a fluoride source. Typically, hydrogen fluoride (HF) or a complex thereof, such as Olah's reagent (pyridine·9HF), is used as the fluorinating agent. The reaction involves the nucleophilic attack of the fluoride ion on one of the carbon atoms of the epoxide ring of epichlorohydrin.

Q2: What are the main factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield of this compound:

  • Choice of Fluorinating Agent: The reactivity and handling requirements of the fluoride source are critical. Anhydrous HF is highly effective but requires specialized equipment due to its corrosiveness and toxicity. Amine-HF complexes (e.g., triethylamine trihydrofluoride) can offer a safer alternative.

  • Reaction Temperature: Careful control of the reaction temperature is crucial. The reaction is often exothermic, and excessive temperatures can lead to the formation of byproducts and polymerization.[1]

  • Catalyst: The use of a catalyst, such as a Lewis acid or a phase-transfer catalyst, can enhance the reaction rate and selectivity.

  • Solvent: The choice of solvent can influence the solubility of reactants and the reaction pathway. Aprotic solvents are often preferred to minimize side reactions.

  • Purity of Reactants: The purity of epichlorohydrin and the fluorinating agent is important to prevent unwanted side reactions.

Q3: What are the expected byproducts in this synthesis?

A3: The primary byproduct is the regioisomer, 3-chloro-1-fluoroisopropanol, which results from the fluoride ion attacking the other carbon of the epoxide ring. Other potential byproducts can include dimers or polymers of epichlorohydrin, especially at elevated temperatures, and hydrolysis products if water is present in the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of epichlorohydrin and the formation of the desired product and any byproducts.

Q5: What are the recommended purification methods for this compound?

A5: The primary method for purifying this compound is fractional distillation under reduced pressure. This technique separates the product from unreacted starting materials, the solvent, and lower-boiling byproducts. Column chromatography on silica gel can also be employed for further purification if high purity is required.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive fluorinating agent. 2. Reaction temperature is too low. 3. Catalyst is inactive or absent.1. Use a fresh, anhydrous source of fluoride. 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. 3. Add an appropriate catalyst, such as a Lewis acid (e.g., BF₃·OEt₂).
Low Yield 1. Suboptimal reaction temperature (too high or too low). 2. Incorrect stoichiometry of reactants. 3. Presence of water in the reaction. 4. Formation of significant amounts of byproducts.1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Ensure the correct molar ratio of epichlorohydrin to the fluorinating agent. 3. Use anhydrous solvents and reactants. 4. Analyze the byproduct profile to understand side reactions and adjust conditions accordingly (e.g., lower temperature, different catalyst).
Formation of a Large Amount of the Regioisomeric Byproduct 1. The reaction conditions favor the attack at the alternative carbon of the epoxide. 2. The choice of catalyst influences regioselectivity.1. Vary the solvent and the fluorinating agent to alter the regioselectivity. 2. Screen different Lewis acid or phase-transfer catalysts to favor the formation of the desired isomer.
Polymerization of the Reaction Mixture 1. Reaction temperature is too high. 2. High concentration of reactants.1. Maintain a lower reaction temperature and ensure efficient cooling. 2. Perform the reaction at a lower concentration by using more solvent.
Difficulty in Product Isolation/Purification 1. Incomplete reaction, leaving a significant amount of starting material. 2. Formation of high-boiling byproducts.1. Ensure the reaction goes to completion by monitoring with GC-MS or NMR. 2. Optimize reaction conditions to minimize the formation of high-boiling impurities. Consider using column chromatography for purification if distillation is ineffective.

Experimental Protocols

Synthesis of this compound via Epichlorohydrin Ring-Opening

Materials:

  • Epichlorohydrin (freshly distilled)

  • Triethylamine trihydrofluoride (Et₃N·3HF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.

  • Reactant Addition: Charge the flask with epichlorohydrin (1.0 eq) and anhydrous DCM.

  • Addition of Fluorinating Agent: Slowly add triethylamine trihydrofluoride (1.2 eq) to the stirred solution via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Epichlorohydrin, Et3N·3HF) setup_apparatus Set up Reaction Apparatus add_reagents Add Reagents (Epichlorohydrin in DCM, then Et3N·3HF) setup_apparatus->add_reagents run_reaction Run Reaction (Stir at RT, 12-24h) add_reagents->run_reaction monitor_reaction Monitor Progress (GC-MS) run_reaction->monitor_reaction monitor_reaction->run_reaction Incomplete quench_reaction Quench Reaction (aq. NaHCO3) monitor_reaction->quench_reaction Complete extract_product Extract Product (DCM) quench_reaction->extract_product dry_concentrate Dry and Concentrate extract_product->dry_concentrate purify_product Purify Product (Fractional Distillation) dry_concentrate->purify_product product This compound purify_product->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway epichlorohydrin Epichlorohydrin product This compound (Desired Product) epichlorohydrin->product Path A (Major) byproduct 3-Chloro-1-fluoroisopropanol (Regioisomeric Byproduct) epichlorohydrin->byproduct Path B (Minor) polymer Polymerization epichlorohydrin->polymer Side Reaction hydrolysis Hydrolysis Product epichlorohydrin->hydrolysis Side Reaction fluoride F⁻ fluoride->epichlorohydrin water H₂O water->hydrolysis high_temp High Temp. high_temp->polymer

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: 1-Chloro-3-fluoroisopropanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1-Chloro-3-fluoroisopropanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side-product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound when treated with a base?

When treated with a base (e.g., sodium hydroxide), this compound typically undergoes an intramolecular Williamson ether synthesis to form 3-fluoro-1,2-propylene oxide (also known as 2-(fluoromethyl)oxirane).[1][2][3] This is a type of intramolecular SN2 reaction where the deprotonated hydroxyl group acts as a nucleophile and displaces the chloride ion.

Q2: What are the potential side-products in this reaction?

While the formation of 3-fluoro-1,2-propylene oxide is the major pathway, several side-products can occur depending on the reaction conditions. These may include:

  • Elimination products: Formation of unsaturated alcohols via E1 or E2 mechanisms.[4][5][6][7]

  • Hydrolysis products: If water is present, the starting material or the epoxide product can be hydrolyzed.

  • Oligomers/Polymers: The highly reactive epoxide product can undergo ring-opening polymerization.[8]

Q3: How can I minimize the formation of these side-products?

Minimizing side-product formation often involves careful control of reaction conditions. Key strategies include:

  • Choice of Base: A strong, non-nucleophilic base can favor the desired intramolecular substitution over other pathways.

  • Temperature Control: Lower temperatures generally favor the desired epoxide formation and minimize elimination and polymerization.

  • Solvent Selection: Anhydrous, aprotic solvents are preferred to prevent hydrolysis.

  • Reaction Time: Monitoring the reaction and stopping it upon completion can prevent the formation of degradation or polymerization products.

Troubleshooting Guides

Issue 1: Low Yield of 3-Fluoro-1,2-propylene oxide

If you are experiencing a low yield of the desired epoxide product, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation - Use a stronger base or a slight excess of the base. - Ensure the base is not degraded or hydrated.
Side Reactions (Elimination) - Lower the reaction temperature. - Use a less hindered, strong base.
Hydrolysis of Starting Material or Product - Use an anhydrous solvent and ensure all glassware is thoroughly dried. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Loss During Workup - 3-fluoro-1,2-propylene oxide is volatile. Use cold traps and avoid high temperatures during solvent removal. - Optimize extraction and purification methods.
Issue 2: Presence of Significant Impurities in the Final Product

The presence of unexpected impurities can often be traced back to specific side reactions.

Observed Impurity Potential Cause Suggested Action
Unsaturated Fluorinated Alcohols E2 Elimination- Use a less sterically hindered base. - Lower the reaction temperature.
1-Fluoro-3-hydroxypropan-2-one Oxidation of the starting material or product.- Degas solvents to remove dissolved oxygen. - Use an inert atmosphere.
High Molecular Weight Residue Oligomerization/Polymerization of the epoxide product.- Keep the reaction temperature low. - Avoid high concentrations of the reactants. - Purify the product promptly after the reaction is complete.
1-Fluoro-propane-2,3-diol Hydrolysis of 3-fluoro-1,2-propylene oxide.- Ensure anhydrous conditions throughout the reaction and workup.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-1,2-propylene oxide

This protocol describes a general procedure for the synthesis of 3-fluoro-1,2-propylene oxide from this compound.

Materials:

  • This compound

  • Sodium hydroxide (or other suitable base)

  • Anhydrous diethyl ether (or other aprotic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium hydroxide in the appropriate solvent dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at low temperature to avoid loss of the volatile product.

Data Presentation

The following table provides hypothetical data on the effect of reaction conditions on the yield of 3-fluoro-1,2-propylene oxide and the formation of a common side-product, an elimination product.

Base Temperature (°C) Solvent Yield of Epoxide (%) Yield of Elimination Product (%)
NaOH0Diethyl Ether855
NaOH25Diethyl Ether7015
KOtBu0THF7520
KOtBu25THF6035

Note: This data is illustrative and intended to demonstrate general trends. Actual results may vary.

Visualizations

Signaling Pathways and Experimental Workflows

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A This compound B Deprotonation (Base) A->B C Alkoxide Intermediate B->C D Intramolecular SN2 (-Cl-) C->D F Elimination (E2) (Strong, Hindered Base) C->F E 3-Fluoro-1,2-propylene oxide (Desired Product) D->E H Hydrolysis (H2O) E->H J Oligomerization E->J G Unsaturated Alcohol (Side-Product) F->G I 1-Fluoro-propane-2,3-diol (Side-Product) H->I K Polyether (Side-Product) J->K

Caption: Reaction pathways for this compound.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Impurities? Start->Problem CheckConditions Review Reaction Conditions: - Temperature - Base - Solvent Problem->CheckConditions Yes Success Successful Optimization Problem->Success No AnalyzeImpurity Identify Impurity Profile (GC-MS, NMR) CheckConditions->AnalyzeImpurity Elimination Elimination Product Detected? AnalyzeImpurity->Elimination Hydrolysis Hydrolysis Product Detected? Elimination->Hydrolysis No OptimizeBase Use Weaker/Less Hindered Base Lower Temperature Elimination->OptimizeBase Yes Polymer Polymer Detected? Hydrolysis->Polymer No Anhydrous Ensure Anhydrous Conditions Hydrolysis->Anhydrous Yes ControlTempConc Lower Temperature & Concentration Polymer->ControlTempConc Yes Polymer->Success No OptimizeBase->Success Anhydrous->Success ControlTempConc->Success

Caption: Troubleshooting workflow for side-product formation.

References

Improving the stability of 1-Chloro-3-fluoroisopropanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-Chloro-3-fluoroisopropanol during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] It is recommended to keep the container tightly sealed and refrigerated.[1] The storage area should be away from sources of heat, sparks, and open flames.[1]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, acids, and bases.[5] Contact with these substances can lead to degradation of the compound.

Q3: What are the potential hazardous decomposition products of this compound?

A3: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[1][6] While data on decomposition under normal storage is limited, improper storage or contamination could potentially lead to the formation of acidic byproducts.

Q4: How can I verify the purity of my this compound sample?

A4: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can identify and quantify the main compound as well as any impurities or degradation products.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Unexpected Experimental Results or Low Yield

Your reaction is producing unexpected byproducts or the yield of your desired product is significantly lower than expected. This could be due to the degradation of the this compound starting material.

Troubleshooting Workflow

start Unexpected Experimental Results check_purity Verify Purity of this compound (See Protocol 1: GC-MS Analysis) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok investigate_other Investigate other reaction parameters (e.g., reagents, solvent, temperature) purity_ok->investigate_other Yes degraded Purity < 98% (Degradation Suspected) purity_ok->degraded No end Proceed with Experiment investigate_other->end purify Purify the this compound (e.g., distillation) retest_purity Re-test Purity after Purification purify->retest_purity check_storage Review Storage Conditions - Temperature (refrigerated?) - Container (tightly sealed?) - Atmosphere (inert gas?) storage_ok Storage Conditions Optimal? check_storage->storage_ok storage_ok->purify Yes implement_storage Implement Optimal Storage (See FAQs) storage_ok->implement_storage No implement_storage->purify retest_purity->end degraded->check_storage cluster_main This compound cluster_oxidation Oxidation cluster_dehydro Dehydrochlorination (Base) cluster_hydrolysis Hydrolysis cfip This compound ketone 1-Chloro-3-fluoroacetone cfip->ketone [O] epoxide Fluoroepoxypropane cfip->epoxide -HCl diol 3-Fluoropropane-1,2-diol cfip->diol H2O

References

Technical Support Center: NMR Spectrum Interpretation for 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the ¹H and ¹³C NMR spectra of 1-chloro-3-fluoroisopropanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts and coupling constants for this compound?

A1: The expected NMR data for this compound in a common solvent like CDCl₃ are summarized in the table below. These values are predicted based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary slightly depending on the solvent, concentration, and temperature.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constants (J, Hz) Assignment
H on -OH2.0 - 4.0broad singlet--OH
H on C2~4.1 - 4.3multiplet³JHH ≈ 5-7 Hz, ³JHF ≈ 15-25 Hz-CH(OH)-
Diastereotopic Hs on C1~3.6 - 3.8ddd²JHH ≈ 10-12 Hz, ³JHH ≈ 5-7 Hz-CH₂Cl
Diastereotopic Hs on C3~4.5 - 4.7ddt²JHH ≈ 10-12 Hz, ²JHF ≈ 45-50 Hz, ³JHH ≈ 5-7 Hz-CH₂F
¹³C NMR Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz) Assignment
C1~48-52singlet--CH₂Cl
C2~68-72doublet²JCF ≈ 15-25 Hz-CH(OH)-
C3~82-86doublet¹JCF ≈ 160-180 Hz-CH₂F

Q2: Why are the signals for the -CH₂Cl and -CH₂F groups more complex than simple doublets or triplets?

A2: The complexity arises because the central carbon (C2), which is bonded to the hydroxyl group, is a chiral center. This chirality makes the two protons on the adjacent methylene (-CH₂) groups chemically non-equivalent. These non-equivalent protons are referred to as diastereotopic protons.[1][2]

  • Diastereotopic Protons: Each proton in a diastereotopic pair will have a slightly different chemical shift.

  • Complex Coupling: Each of these diastereotopic protons will couple to each other (geminal coupling, ²JHH) and to the proton on the chiral center (vicinal coupling, ³JHH). The protons on the -CH₂F group will also exhibit strong coupling to the fluorine atom (²JHF). This results in complex splitting patterns, such as a doublet of doublets of triplets (ddt) for the -CH₂F protons.

Q3: I see unexpected peaks in my spectrum. What could be their origin?

A3: Unexpected peaks in an NMR spectrum can arise from several sources. A systematic approach is key to identifying them.

  • Residual Solvents: The most common source of unexpected peaks is the residual non-deuterated solvent. For example, in CDCl₃, a peak around 7.26 ppm is common.

  • Water: A broad singlet, typically between 1.5 and 5 ppm in CDCl₃, can be attributed to water. Its chemical shift is highly dependent on temperature, concentration, and solvent.

  • Impurities from Synthesis: Starting materials, reagents, or byproducts from the synthesis of this compound may be present. Review the synthetic route to identify potential impurities and compare their known NMR spectra.

  • Grease or Other Contaminants: Contamination from glassware or the NMR tube can introduce extraneous signals.

Q4: How can I definitively identify the hydroxyl (-OH) proton signal?

A4: The hydroxyl proton signal is often broad and can have a variable chemical shift. To confirm its identity, you can perform a "D₂O shake."

  • Acquire the initial ¹H NMR spectrum.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

The hydroxyl proton will exchange with deuterium from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the -OH peak will disappear or significantly decrease in intensity, confirming its assignment.[3]

Q5: My peaks are broad and the baseline is noisy. What are the likely causes and solutions?

A5: Broad peaks and a noisy baseline can result from several issues.

  • Poor Shimming: The magnetic field homogeneity needs to be optimized by "shimming" the spectrometer. If the lineshape is poor, re-shimming is necessary.

  • Low Sample Concentration: A low concentration of the analyte will lead to a poor signal-to-noise ratio. If possible, increase the sample concentration.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., metal ions) can cause significant line broadening. Ensure all glassware is clean.

  • Inhomogeneous Sample: If the sample is not fully dissolved or contains solid particles, it can lead to broad peaks. Ensure complete dissolution and filter the sample if necessary.

Troubleshooting Workflow for this compound NMR Spectrum

Troubleshooting_Workflow start Start: Acquire NMR Spectrum check_peaks Are all peaks accounted for? start->check_peaks unexpected_peaks Unexpected Peaks Present check_peaks->unexpected_peaks No check_multiplicity Is multiplicity as expected? check_peaks->check_multiplicity Yes analyze_impurities Analyze for Impurities: - Residual Solvent - Water (D₂O shake) - Starting Materials unexpected_peaks->analyze_impurities analyze_impurities->check_multiplicity complex_multiplicity Complex Multiplicity Observed check_multiplicity->complex_multiplicity No check_lineshape Is lineshape sharp and baseline clean? check_multiplicity->check_lineshape Yes diastereotopicity Consider Diastereotopicity due to Chiral Center complex_multiplicity->diastereotopicity diastereotopicity->check_lineshape poor_lineshape Broad Peaks or Noisy Baseline check_lineshape->poor_lineshape No spectrum_ok Spectrum Interpretation Complete check_lineshape->spectrum_ok Yes troubleshoot_lineshape Troubleshoot: - Re-shim - Check Concentration - Check for Paramagnetics - Ensure Homogeneity poor_lineshape->troubleshoot_lineshape troubleshoot_lineshape->start Re-acquire

Caption: A logical workflow for troubleshooting common issues in the NMR spectrum of this compound.

Experimental Protocol: Acquiring a Standard ¹H NMR Spectrum

This protocol outlines the standard procedure for preparing and acquiring a ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL)

    • Clean, dry NMR tube and cap

    • Pasteur pipette

    • Small vial

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a small, clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

    • Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

    • Cap the NMR tube securely and label it appropriately.

2. NMR Spectrometer Setup and Acquisition:

  • Procedure:

    • Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's sample gauge.

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp peaks and good resolution.

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment (e.g., number of scans, acquisition time, relaxation delay). For a sample of this concentration, 8 to 16 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID).

    • Process the FID by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale (typically to the residual solvent peak or an internal standard like TMS).

    • Integrate the peaks to determine the relative number of protons for each signal.

References

Technical Support Center: Scaling Up the Synthesis of 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up the synthesis of 1-Chloro-3-fluoroisopropanol. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during laboratory and pilot-scale production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound? A1: The most common and scalable method is the reaction of a chlorohydrin precursor, epichlorohydrin, with a fluorinating agent. Anhydrous hydrogen fluoride (HF) is the most frequently used agent for this transformation due to its reactivity and cost-effectiveness. The reaction involves the ring-opening of the epoxide in epichlorohydrin by the fluoride ion.

Q2: What are the critical safety considerations when scaling up this synthesis? A2: The paramount safety concern is the handling of anhydrous hydrogen fluoride (HF). HF is extremely corrosive, toxic, and can cause severe, deep-tissue burns that may not be immediately painful.[1][2] Inhalation of HF vapor can cause serious lung damage.[2][3] All operations must be conducted in a specialized, well-ventilated fume hood or a closed-system reactor. A comprehensive risk assessment, emergency plan, and readily available calcium gluconate gel for first aid are mandatory before any work begins.[3][4][5]

Q3: What are the main byproducts, and how can their formation be minimized? A3: The primary byproduct is the isomeric 2-chloro-1-fluoroisopropanol, formed from the alternative ring-opening of the epoxide. Other potential byproducts include dichloropropanols if the chlorine source is not controlled, and polymers of epichlorohydrin.[6] Minimizing byproduct formation involves strict control over reaction temperature, the rate of reagent addition, and the molar ratio of reactants.

Q4: What are the key physical and chemical properties of this compound? A4: Understanding the properties of the target compound is crucial for purification and handling. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₆ClFO[7][8][9]
Molecular Weight 112.53 g/mol [8][9]
Boiling Point 158.1°C at 760 mmHg[7]
Density ~1.3 g/cm³[7]
Flash Point 49.4°C[7]
IUPAC Name 1-chloro-3-fluoropropan-2-ol[9]

Section 2: Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Warning: This procedure involves highly hazardous materials and should only be performed by trained personnel with appropriate safety measures in place.

Materials and Equipment:

  • Reactants: Epichlorohydrin (≥99%), Anhydrous Hydrogen Fluoride (HF).

  • Reactor: A pressure-rated reactor made of HF-compatible materials (e.g., Monel, Hastelloy, or Teflon-lined stainless steel). Glassware must never be used with HF. [1]

  • Scrubber: An alkaline scrubber system to neutralize unreacted HF gas.

  • Personal Protective Equipment (PPE): HF-resistant gloves (neoprene or butyl rubber over nitrile), a chemical-resistant apron (Viton or neoprene), a full-face shield, and safety goggles are mandatory.[2] An HF-calibrated gas detector should be active in the work area.

Reaction Synthesis Pathway

G A Epichlorohydrin C This compound A->C Ring Opening Fluorination B Hydrogen Fluoride (HF) B->C

Caption: Synthesis of this compound.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Purge the system with an inert gas (e.g., nitrogen).

  • Charging Reactants: Cool the reactor to 0-5°C. Charge the reactor with epichlorohydrin.

  • HF Addition: Slowly add anhydrous hydrogen fluoride to the stirred epichlorohydrin solution. The molar ratio of HF to epichlorohydrin should be maintained close to stoichiometric (e.g., 1.05:1) to minimize side reactions. The addition must be carefully controlled to manage the reaction exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by GC analysis.

  • Quenching & Work-up: Carefully quench the reaction by transferring the mixture to a cooled, stirred aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize residual HF.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the scale-up process.

IssuePotential Cause(s)Recommended Action(s)
Low Yield - Incomplete reaction due to insufficient reaction time or low temperature.- Loss of volatile product during work-up or distillation.- Side reactions (e.g., polymerization).- Monitor reaction progress with GC and extend reaction time if necessary.- Ensure all joints are sealed and use an efficient condenser during distillation.- Maintain strict temperature control during HF addition.
High Impurity Level - Incorrect stoichiometry leading to unreacted starting material or dichlorinated byproducts.- High reaction temperature promoting isomer formation.- Inefficient purification.- Use a slight excess of HF but avoid large excesses.- Improve cooling efficiency and slow the rate of HF addition.- Optimize vacuum distillation conditions (e.g., use a fractionating column).
Reaction Runaway - Rate of HF addition is too fast.- Inadequate cooling capacity for the scale of the reaction.- Reduce the addition rate of HF.- Ensure the cooling system is appropriately sized for the reactor volume and exotherm.
Poor Reproducibility - Inconsistent quality or water content of starting materials.- Variations in reaction temperature or addition rates between batches.- Use reagents from a reliable source and ensure anhydrous conditions.- Implement automated process controls for temperature and reagent addition.

Troubleshooting Workflow Diagram

G start Problem Detected: Low Yield or Purity check_temp Was Temp Control Maintained? start->check_temp check_ratio Was Reactant Ratio Correct? check_temp->check_ratio Yes sol_temp Optimize Cooling & Slow Reagent Addition check_temp->sol_temp No check_purity Are Starting Materials Pure & Anhydrous? check_ratio->check_purity Yes sol_ratio Verify Stoichiometry & Calibrate Feed Rate check_ratio->sol_ratio No check_workup Was Work-up/ Purification Optimal? check_purity->check_workup Yes sol_purity Analyze & Purify Starting Materials check_purity->sol_purity No sol_workup Optimize Distillation (Vacuum, Column) check_workup->sol_workup No

Caption: Troubleshooting workflow for synthesis issues.

Section 4: Hydrogen Fluoride (HF) Safety Center

Q: What are the primary hazards of Hydrogen Fluoride (HF)? A: HF is acutely toxic and corrosive.[1] It can be absorbed through the skin, causing severe burns and systemic toxicity by binding to calcium in the body, which can lead to cardiac arrest.[2] The initial skin contact may not be painful, leading to delayed treatment and more severe injury.[2][5] HF vapors are highly damaging to the respiratory tract.[3] Furthermore, HF is extremely aggressive towards glass, silica, and other silicon-containing materials.[1]

Q: What is the mandatory PPE for handling HF? A: The minimum required PPE includes:

  • Hand Protection: Double gloving with an inner nitrile glove and an outer, heavy-duty neoprene or butyl rubber glove.[2]

  • Body Protection: A chemical-resistant lab coat and a chemical splash apron made of materials like neoprene or Viton.[2] Long pants and closed-toe shoes are essential.[5]

  • Eye and Face Protection: Chemical splash goggles and a full-face shield must always be worn together.[2][5]

Q: What is the immediate first aid for HF exposure? A: All HF exposures are medical emergencies.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5 minutes in a safety shower.[3] While flushing, have someone call for emergency medical services. After flushing, liberally apply 2.5% calcium gluconate gel to the area and massage it in continuously while awaiting medical personnel.[2][4]

  • Eye Contact: Immediately irrigate the eyes for at least 15-30 minutes at an emergency eyewash station, holding the eyelids open.[4][5] Do not apply calcium gluconate gel to the eyes.[5] Seek immediate, specialized medical attention.

  • Inhalation: Move the victim to fresh air immediately and call for emergency medical help.[3]

Q: What materials are compatible and incompatible with HF? A:

  • Compatible: Polyethylene, Teflon (PTFE), and specialty metal alloys like Monel or Hastelloy.

  • Incompatible: Glass, ceramic, concrete, and most metals. HF should never be stored or used in glass containers.[1][2] Storage containers should be clearly labeled and kept in a secondary polyethylene container.[2]

References

Technical Support Center: Purification of 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-chloro-3-fluoroisopropanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the reaction of epichlorohydrin with hydrogen fluoride. In this case, expected impurities include:

  • Isomeric Byproducts: The primary isomeric impurity is typically 2-chloro-1-fluoroisopropanol, formed from the alternative ring-opening of the epoxide.

  • Unreacted Starting Materials: Residual epichlorohydrin and hydrogen fluoride may be present.

  • Side Products: Dichlorinated or difluorinated propanols can form as byproducts of side reactions.

Q2: Which purification method is most effective for removing these impurities?

A2: Fractional distillation is the most common and effective method for purifying this compound, particularly for removing isomeric impurities and other volatile byproducts.[1][2] The success of this technique relies on the difference in boiling points between the desired product and its contaminants. For non-volatile impurities, simple distillation may be sufficient.

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is 158.1°C at standard atmospheric pressure (760 mmHg).[3] This physical property is critical for developing an effective distillation protocol.

Q4: Can column chromatography be used to purify this compound?

A4: While fractional distillation is generally preferred for this compound, column chromatography can be a viable alternative, especially for small-scale purifications or for removing non-volatile or highly polar impurities. The choice of stationary and mobile phases will be crucial for achieving good separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation Troubleshooting
Issue Possible Cause Recommended Solution
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column. - Use a more efficient packing material (e.g., structured packing).
Incorrect reflux ratio.- Increase the reflux ratio to allow for better vapor-liquid equilibrium. A higher reflux ratio generally improves separation but increases distillation time.
Distillation rate is too fast.- Reduce the heating rate to allow for proper fractionation within the column. A slow and steady distillation rate is key for good separation.[1]
Product Contaminated with Lower Boiling Impurities Premature collection of the main fraction.- Monitor the head temperature closely. Only begin collecting the main fraction when the temperature has stabilized at the boiling point of this compound.
"Bumping" or uneven boiling.- Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask.
Product Contaminated with Higher Boiling Impurities Distillation continued for too long at high temperatures.- Stop the distillation when the temperature at the distillation head begins to rise above the boiling point of the desired product or when the volume in the distillation flask is low.
No Product Distilling Over Insufficient heating.- Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.
Leak in the distillation apparatus.- Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary.
Product Discoloration Thermal decomposition.- If the compound is sensitive to heat, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

Data Presentation

The efficiency of purification methods is critical for obtaining high-purity this compound. The following table summarizes expected outcomes for fractional distillation.

Purification Method Typical Impurities Targeted Expected Purity (%) Anticipated Yield Loss (%) Key Parameters to Control
Fractional Distillation Isomeric byproducts (e.g., 2-chloro-1-fluoroisopropanol), unreacted starting materials, volatile side products.> 99%10 - 30%Reflux ratio, distillation rate, column length and packing.

Note: The expected purity and yield loss are estimates and can vary significantly based on the initial purity of the crude product and the specific distillation setup.

Experimental Protocols

Key Experiment: Purification by Fractional Distillation

This protocol outlines a general procedure for the purification of this compound using fractional distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and boiling chips (or a magnetic stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Insert a thermometer into the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to the distillation head and a receiving flask to the condenser outlet. Ensure a steady flow of cold water through the condenser.

    • Secure all joints with clamps.

    • Loosely wrap the fractionating column with insulating material to improve efficiency.

  • Distillation:

    • Begin heating the flask gently with the heating mantle.

    • Observe the condensation ring as it slowly rises through the fractionating column. Adjust the heating rate to maintain a slow and steady ascent.

    • Monitor the temperature at the distillation head. The temperature will initially rise and then stabilize at the boiling point of the lowest-boiling impurity.

    • Collect this initial fraction (forerun) in a separate receiving flask.

    • Once the first fraction has been collected, the temperature may drop slightly before rising again and stabilizing at the boiling point of this compound (158.1°C at 760 mmHg).

    • Change to a clean, pre-weighed receiving flask to collect the main product fraction.

    • Maintain a slow, steady distillation rate (typically 1-2 drops per second).

    • Continue collecting the main fraction as long as the temperature remains stable.

    • If the temperature begins to rise significantly above the boiling point of the product, or if only a small amount of liquid remains in the distillation flask, stop the distillation by removing the heating mantle.

  • Analysis:

    • Analyze the purity of the collected fractions using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualization

Logical Workflow for Purification Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.

PurificationTroubleshooting start Crude this compound purification_method Select Purification Method start->purification_method distillation Fractional Distillation purification_method->distillation Isomeric/Volatile Impurities chromatography Column Chromatography purification_method->chromatography Non-Volatile/Polar Impurities check_purity Analyze Purity (e.g., GC) distillation->check_purity chromatography->check_purity pure_product Pure Product (>99%) check_purity->pure_product Yes troubleshoot Troubleshoot Issue check_purity->troubleshoot No check_separation Poor Separation? troubleshoot->check_separation check_yield Low Yield? troubleshoot->check_yield adjust_params Adjust Distillation Parameters (Reflux Ratio, Heating Rate) check_separation->adjust_params Distillation optimize_chrom Optimize Chromatography (Solvent, Stationary Phase) check_separation->optimize_chrom Chromatography check_apparatus Check for Leaks/ Improper Setup check_yield->check_apparatus adjust_params->distillation check_apparatus->distillation optimize_chrom->chromatography

Caption: A flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Reactions with 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and reaction optimization for experiments involving 1-Chloro-3-fluoroisopropanol. The primary focus is on the catalytic dehydrochlorination to synthesize 3-fluoro-1,2-propylene oxide, a key reaction for this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary catalytic reaction involving this compound?

A1: The most common catalytic reaction is an intramolecular Williamson ether synthesis, specifically a dehydrochlorination, to form 3-fluoro-1,2-propylene oxide. This reaction is typically facilitated by a base. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction to form the epoxide ring.[1][2]

Q2: What are the key factors influencing the success of the dehydrochlorination reaction?

A2: The success of the epoxidation of this compound is primarily dependent on the choice of base, the reaction solvent, the temperature, and the presence of water.[1] For the intramolecular SN2 reaction to proceed efficiently, the hydroxyl group and the chlorine atom should be able to adopt an anti-periplanar conformation.[1][3]

Q3: Can I use a solid-supported catalyst for this reaction?

A3: While homogeneous bases are common, solid-supported base catalysts can be employed to simplify catalyst removal and product purification. Options include alkali metal carbonates or hydroxides on supports like alumina or silica. The efficiency will depend on the specific catalyst preparation and reaction conditions.

Q4: Are there stereochemical considerations for this reaction?

A4: Yes, the dehydrochlorination is a stereospecific reaction. The intramolecular SN2 mechanism requires a "backside attack," meaning the alkoxide must attack the carbon-chlorine bond from the opposite side of the chlorine atom.[3] This is most readily achieved when the hydroxyl and chloro substituents are in an anti-periplanar arrangement.[1][2] The stereochemistry of the starting this compound will determine the stereochemistry of the resulting 3-fluoro-1,2-propylene oxide.[4]

Catalyst Selection Guide

The choice of catalyst is critical for optimizing the synthesis of 3-fluoro-1,2-propylene oxide. The selection depends on factors such as the reaction scale, desired reaction time, and the separation process.

Base Catalysts

Strong bases are required to deprotonate the hydroxyl group of the chlorohydrin.

  • Inorganic Bases: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and are cost-effective. Calcium hydroxide (Ca(OH)2) is another option, often used in industrial processes for similar chlorohydrins.

  • Metal Hydrides: Sodium hydride (NaH) is a powerful, non-nucleophilic base that can provide high yields but requires anhydrous conditions.

  • Alkoxides: Sodium or potassium tert-butoxide can be effective, particularly when a non-nucleophilic, strong base is needed in an organic solvent.

Phase-Transfer Catalysts (PTCs)

For heterogeneous reaction mixtures (e.g., an aqueous base with an organic substrate), phase-transfer catalysts are highly recommended to enhance the reaction rate. PTCs transport the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs.

  • Quaternary Ammonium Salts: Salts like tetrabutylammonium chloride (TBACl) and Aliquat® 336 (a mixture of methyltrioctylammonium chloride) are very effective.[5][6] They are particularly useful for scaling up reactions. More organophilic quaternary ammonium salts are often preferred for dehydrohalogenations.[7]

Quantitative Data on Catalyst Performance

Catalyst SystemSubstrateTemperature (°C)Reaction TimeYield/SelectivityReference
0.6 Cs/Al2O31,1,2-Trichloroethane240-93.25% Selectivity to Dichloroethylene[8]
0.6 Ba/Al2O31,1,2-Trichloroethane240-92.15% Selectivity to Dichloroethylene[8]
Tetrabutylammonium chloride (TBACl) / NaOH3-chloro-2-hydroxypropyl neodecanoateAmbient3 minHigh conversion[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently strong base: The pKa of the hydroxyl group requires a sufficiently strong base for deprotonation. 2. Low reaction temperature: The activation energy for the reaction is not being overcome. 3. Poor mixing in a heterogeneous system: The reactants are not in sufficient contact. 4. Incorrect stereochemistry: The hydroxyl and chloro groups cannot achieve an anti-periplanar conformation.[1]1. Switch to a stronger base (e.g., from NaOH to NaH). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Increase stirring speed or add a phase-transfer catalyst (PTC) if using a two-phase system.[6] 4. Verify the stereochemistry of your starting material.
Formation of Alkene Byproducts 1. Base is too sterically hindered: Hindered bases can favor E2 elimination over intramolecular SN2 substitution. 2. High reaction temperature: Higher temperatures can favor elimination pathways.1. Use a less sterically hindered base (e.g., NaOH instead of potassium tert-butoxide). 2. Optimize the reaction at a lower temperature.
Formation of Diol Byproducts 1. Presence of water: Water can react with the epoxide product in a ring-opening reaction to form a diol.[1] 2. Reaction with hydroxide: Excess hydroxide can also act as a nucleophile to open the epoxide ring.1. Ensure all reagents and solvents are anhydrous. Use a drying agent if necessary. 2. Use a stoichiometric amount of base or add the base slowly to the reaction mixture to avoid high concentrations.
Reaction Stalls Before Completion 1. Base is consumed by side reactions: The base may be reacting with other components in the mixture. 2. Catalyst deactivation (for solid catalysts): The active sites of the catalyst may be blocked or poisoned.1. Use a slight excess of the base. 2. If using a solid catalyst, consider regenerating it according to the manufacturer's instructions or using a fresh batch.

Experimental Protocols

General Protocol for the Synthesis of 3-fluoro-1,2-propylene oxide using a Phase-Transfer Catalyst

This protocol provides a general procedure and should be optimized for specific laboratory conditions and scales.

Materials:

  • This compound

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium chloride (TBACl)

  • Toluene (or another suitable organic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound in toluene. Add the phase-transfer catalyst, TBACl (typically 1-5 mol% relative to the substrate).

  • Addition of Base: While stirring vigorously, add the 50% aqueous sodium hydroxide solution dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within a few hours at room temperature, but gentle heating (40-60°C) may be required to increase the rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve any precipitated salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude 3-fluoro-1,2-propylene oxide can be purified by fractional distillation under reduced pressure.

Visualizations

Reaction_Pathway Reaction Pathway for 3-fluoro-1,2-propylene oxide Synthesis A This compound C Alkoxide Intermediate A->C Deprotonation B Base (e.g., NaOH) D 3-fluoro-1,2-propylene oxide C->D Intramolecular SN2 (Ring Closure) E Salt (e.g., NaCl) F Water

Caption: Reaction Pathway for the Synthesis of 3-fluoro-1,2-propylene oxide.

Troubleshooting_Workflow Troubleshooting Low Yield in Epoxidation Start Low Yield Observed Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Side_Products Analyze for Side Products Check_Conversion->Side_Products Yes No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Alkene_Detected Alkene Detected? Side_Products->Alkene_Detected Optimize_Base Increase Base Strength or Concentration No_Conversion->Optimize_Base Diol_Detected Diol Detected? Alkene_Detected->Diol_Detected No Change_Base Use Less Hindered Base Alkene_Detected->Change_Base Yes Anhydrous Ensure Anhydrous Conditions Diol_Detected->Anhydrous Yes Success Yield Improved Diol_Detected->Success No Optimize_Temp Increase Temperature Optimize_Base->Optimize_Temp Use_PTC Add Phase-Transfer Catalyst Optimize_Temp->Use_PTC Use_PTC->Success Lower_Temp Lower Reaction Temperature Change_Base->Lower_Temp Lower_Temp->Success Stoich_Base Use Stoichiometric Base Anhydrous->Stoich_Base Stoich_Base->Success Catalyst_Selection Catalyst Selection for Dehydrochlorination Start Select Catalyst System Homogeneous Homogeneous or Heterogeneous? Start->Homogeneous Homo_System Homogeneous System Homogeneous->Homo_System Homogeneous Hetero_System Heterogeneous System Homogeneous->Hetero_System Heterogeneous Anhydrous Anhydrous Conditions? Homo_System->Anhydrous Aqueous Aqueous Base Hetero_System->Aqueous NaH Use NaH Anhydrous->NaH Yes Alkoxide Use Alkoxide Anhydrous->Alkoxide No PTC Use Phase-Transfer Catalyst? Aqueous->PTC NaOH_KOH Use NaOH or KOH With_PTC NaOH/KOH + PTC (e.g., TBACl) PTC->With_PTC Yes Without_PTC NaOH/KOH with vigorous stirring PTC->Without_PTC No

References

Preventing degradation of 1-Chloro-3-fluoroisopropanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Chloro-3-fluoroisopropanol in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors:

  • pH: The compound is susceptible to both acid- and base-catalyzed hydrolysis. Extreme pH values should be avoided.

  • Temperature: Elevated temperatures can accelerate degradation reactions, including hydrolysis and potential thermal decomposition.

  • Light: Although specific data for this compound is limited, similar halogenated alcohols can undergo photodegradation, especially in the presence of photosensitizers.

  • Presence of Nucleophiles: The compound can react with nucleophilic reagents present in the solution, leading to substitution reactions.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can promote degradation.[1]

Q2: What are the expected degradation products of this compound?

A2: Based on the chemistry of related halohydrins, the following degradation products can be anticipated:

  • Hydrolysis Products: Under aqueous conditions, the chlorine and fluorine atoms can be displaced by a hydroxyl group, leading to the formation of glycerol and other related polyols. The initial hydrolysis product is likely to be 3-fluoro-1,2-propanediol.

  • Epoxide Formation: In the presence of a base, intramolecular cyclization can occur to form 2-(fluoromethyl)oxirane.

  • Products from Reaction with Other Nucleophiles: If other nucleophiles are present in the solution (e.g., amines, thiols), they can displace the halogen atoms to form corresponding adducts.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures (2-8 °C).

  • Protect solutions from light by using amber vials or storing them in the dark.

  • Use tightly sealed containers to prevent solvent evaporation and exposure to atmospheric moisture.

  • Buffer the solution to a neutral or slightly acidic pH (pH 4-6) if compatible with the experimental requirements.

  • Avoid storing solutions for extended periods; prepare fresh solutions as needed.

Q4: Which solvents are compatible with this compound?

A4: this compound is generally soluble in a range of organic solvents. However, to minimize degradation:

  • Aprotic solvents such as acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM) are generally preferred over protic solvents like water or alcohols, especially if the presence of nucleophiles is a concern.

  • If an aqueous solution is necessary, use a buffered system and consider the pH stability profile.

  • Avoid highly nucleophilic solvents unless they are part of the intended reaction.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis

Symptom: Appearance of new, unidentified peaks in HPLC or GC analysis of a this compound solution over time.

Possible Cause: Degradation of the compound.

Troubleshooting Steps:

  • Analyze the Matrix:

    • pH: Measure the pH of the solution. Deviation from a neutral or slightly acidic pH could indicate acid or base-catalyzed hydrolysis.

    • Solvent: If using a nucleophilic solvent (e.g., methanol, ethanol, water), consider the possibility of solvolysis.

  • Review Storage Conditions:

    • Temperature: Confirm that the solution was stored at the recommended low temperature.

    • Light Exposure: Check if the solution was protected from light.

  • Characterize Degradation Products:

    • Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the new peaks. This can help in elucidating the degradation pathway.

  • Perform a Forced Degradation Study:

    • To confirm the identity of the degradation products, subject a fresh sample of this compound to forced degradation under various stress conditions (see Experimental Protocols section). Compare the chromatograms of the stressed samples with your sample.

Issue 2: Decrease in Assay Value or Potency of the Solution

Symptom: The concentration of this compound, as determined by a validated analytical method, decreases over time.

Possible Cause: Degradation of the active compound.

Troubleshooting Steps:

  • Follow the steps outlined in "Issue 1" to identify the potential cause of degradation.

  • Evaluate Solution Preparation:

    • Ensure that the solvents and any excipients used are of high purity and do not contain catalytic amounts of acids, bases, or metal ions.

  • Consider Stabilizers:

    • If the degradation is suspected to be radical-mediated (e.g., due to light exposure or presence of peroxides), the addition of a small amount of a radical scavenger like butylated hydroxytoluene (BHT) could be tested, provided it does not interfere with the intended application.

Quantitative Data

CompoundpHTemperature (°C)Half-life
1,3-Dichloro-2-propanol725>300 years
2,3-Dichloro-1-propanol7254.9 years

Data adapted from the EPA report "Measurement of Hydrolysis Rate Constants for Evaluation of Hazardous Waste Land Disposal". Please note that these values are for analogous compounds and should be used as a general guide. The fluorine substituent in this compound may influence its degradation rate.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 2, 4, 8 hours), monitoring frequently due to expected faster degradation.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 24, 48, 72 hours).

    • Thermal Degradation: Store an aliquot of the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 1 week).

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

    • Analyze the samples by a suitable stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase of acetonitrile and water gradient is a common starting point.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

  • Data Interpretation:

    • Calculate the percentage degradation of this compound under each condition.

    • If coupled with a mass spectrometer, attempt to identify the mass of the degradation products to propose their structures.

Visualizations

Degradation_Pathways CFIP This compound Hydrolysis_Product 3-Fluoro-1,2-propanediol + HCl CFIP->Hydrolysis_Product H⁺ or OH⁻ catalyst Epoxide 2-(Fluoromethyl)oxirane + Cl⁻ CFIP->Epoxide Intramolecular SN2 Substitution_Product Substituted Product CFIP->Substitution_Product Photo_Products Photodegradation Products CFIP->Photo_Products Thermal_Products Thermal Degradation Products CFIP->Thermal_Products H2O H₂O (Hydrolysis) H2O->Hydrolysis_Product Base Base (e.g., OH⁻) Base->Epoxide Nucleophile Nucleophile (Nu⁻) Nucleophile->Substitution_Product Light Light (Photodegradation) Light->Photo_Products Heat Heat (Thermal Degradation) Heat->Thermal_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Unexpected Degradation Observed Check_pH Check Solution pH Start->Check_pH Check_Temp Review Storage Temperature Start->Check_Temp Check_Light Assess Light Exposure Start->Check_Light Check_Solvent Evaluate Solvent Nucleophilicity Start->Check_Solvent Extreme_pH Extreme pH (Acidic or Basic)? Check_pH->Extreme_pH High_Temp Stored at Elevated Temperature? Check_Temp->High_Temp Light_Exposed Exposed to Light? Check_Light->Light_Exposed Nuc_Solvent Nucleophilic Solvent Used? Check_Solvent->Nuc_Solvent Action_pH Buffer Solution to pH 4-6 Extreme_pH->Action_pH Yes End Problem Resolved Extreme_pH->End No Action_Temp Store at 2-8 °C High_Temp->Action_Temp Yes High_Temp->End No Action_Light Protect from Light Light_Exposed->Action_Light Yes Light_Exposed->End No Action_Solvent Consider Aprotic Solvent Nuc_Solvent->Action_Solvent Yes Nuc_Solvent->End No Action_pH->End Action_Temp->End Action_Light->End Action_Solvent->End

Caption: Troubleshooting workflow for unexpected degradation.

References

Technical Support Center: 1-Chloro-3-fluoroisopropanol Extraction & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of extraction methods for 1-Chloro-3-fluoroisopropanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in a crude this compound reaction mixture?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., allyl chloride, epichlorohydrin), di-halogenated byproducts (e.g., 1,3-dichloro-2-propanol), isomeric byproducts, and residual acid or base from the reaction.

Q2: Which extraction method is most suitable for isolating this compound from an aqueous reaction mixture?

A2: Liquid-liquid extraction (LLE) is a highly effective and commonly used method for this purpose.[1][2] It involves partitioning the target compound between the aqueous phase and an immiscible organic solvent.

Q3: How do I select an appropriate organic solvent for liquid-liquid extraction?

A3: An ideal solvent should have high solubility for this compound and low miscibility with water. Solvents like ethyl acetate, diethyl ether, and dichloromethane are often good candidates. The selection will also depend on the specific impurities you need to separate.

Q4: My liquid-liquid extraction is resulting in an emulsion. What should I do?

A4: Emulsion formation is a common issue. To resolve this, you can try:

  • Adding a saturated brine solution (salting out) to increase the polarity of the aqueous phase.

  • Gently swirling or rocking the separatory funnel instead of vigorous shaking.

  • Allowing the mixture to stand for a longer period.

  • Passing the emulsion through a bed of celite or glass wool.

Q5: What is the most effective method for final purification after extraction?

A5: Fractional distillation under reduced pressure is typically the most effective method for purifying this compound to a high degree, especially for removing solvents and other volatile impurities.

Troubleshooting Guides

Low Extraction Yield
Potential Cause Troubleshooting Step
Incorrect pH of the aqueous phase Adjust the pH of the aqueous solution to neutral before extraction to ensure the isopropanol is not in an ionized form.
Insufficient solvent volume Increase the volume of the organic solvent used for extraction or perform multiple extractions with smaller volumes.
Inadequate mixing of phases Ensure thorough but gentle mixing of the aqueous and organic phases to maximize the surface area for mass transfer.
Suboptimal choice of extraction solvent Refer to the solvent selection table below and consider a solvent with a higher distribution coefficient for the target compound.
Product Contamination
Potential Cause Troubleshooting Step
Incomplete phase separation Allow sufficient time for the layers to separate completely. If an emulsion is present, refer to the FAQ on emulsions.
Co-extraction of impurities Perform a back-extraction by washing the organic layer with a suitable aqueous solution (e.g., a dilute brine or buffer) to remove water-soluble impurities.
Residual solvent after evaporation After rotary evaporation, place the product under high vacuum for an extended period to remove trace amounts of solvent.
Azeotrope formation during distillation Check for known azeotropes of this compound with the solvent or impurities. A different purification method or azeotropic distillation might be necessary.

Data Presentation

Table 1: Solvent Selection for Liquid-Liquid Extraction of this compound (Illustrative Data)

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityDistribution Coefficient (K) (Organic/Aqueous)Notes
Ethyl Acetate 0.90277.18.3 g/100 mL~10 - 15Good overall choice, easily removed.
Diethyl Ether 0.71334.66.9 g/100 mL~15 - 20High extraction efficiency, but highly flammable.
Dichloromethane 1.3339.61.3 g/100 mL~8 - 12Good for dense product layers, but is a suspected carcinogen.
Methyl-tert-butyl ether (MTBE) 0.7455.24.8 g/100 mL~12 - 18Good alternative to diethyl ether with a lower tendency to form peroxides.

Note: The distribution coefficients are illustrative and can vary with temperature, pH, and solute concentration.

Table 2: Typical GC-MS Parameters for Purity Analysis

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless or split 10:1)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range 35-300 amu

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound
  • Preparation: Transfer the aqueous reaction mixture containing this compound to a separatory funnel of appropriate size. Ensure the stopcock is properly greased and closed.

  • Solvent Addition: Add a volume of the selected organic extraction solvent (e.g., ethyl acetate) equal to the volume of the aqueous layer.

  • Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure. Close the stopcock and gently rock the funnel for 2-3 minutes to ensure thorough mixing. Periodically vent the funnel.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Collection: Carefully drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid contamination.

  • Repeat: Repeat the extraction process (steps 2-5) two more times with fresh organic solvent to maximize the recovery of the product.

  • Combine and Dry: Combine all the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the extracted this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 2.

  • Injection: Inject the prepared sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectrum for each peak.

  • Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Calculate the purity by determining the relative area percentage of the product peak in the chromatogram.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture (Aqueous) lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) start->lle 1. Transfer wash Brine Wash lle->wash 2. Organic Phase dry Drying (Na2SO4) wash->dry 3. Wash evap Solvent Evaporation dry->evap 4. Dry distill Fractional Distillation (Reduced Pressure) evap->distill 5. Crude Product gcms GC-MS Analysis distill->gcms 6. Purified Fractions nmr NMR Spectroscopy distill->nmr final_product Pure this compound gcms->final_product Purity Check nmr->final_product Structure Verification

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_yield_issues Yield Troubleshooting cluster_purity_issues Purity Troubleshooting start Low Extraction Yield? ph_check Check/Adjust pH to Neutral start->ph_check Yes contamination Product Contaminated? start->contamination No solvent_vol Increase Solvent Volume or Number of Extractions ph_check->solvent_vol mixing Ensure Proper Mixing solvent_vol->mixing success High Purity Product mixing->success back_extract Perform Back-Extraction contamination->back_extract Yes contamination->success No redistill Re-distill Under Higher Vacuum or with Fractionating Column back_extract->redistill drying_tech Improve Drying Technique redistill->drying_tech drying_tech->success

Caption: Troubleshooting logic for refining this compound extraction.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Chloro-3-fluoroisopropanol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-Chloro-3-fluoroisopropanol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary methods for its synthesis: the ring-opening of epichlorohydrin and the selective chlorination of 3-fluoropropane-1,2-diol. This objective comparison, supported by available experimental data, aims to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: Ring-Opening of EpichlorohydrinMethod 2: Chlorination of 3-Fluoropropane-1,2-diol
Starting Materials Epichlorohydrin, Fluoride Source (e.g., HF)3-Fluoropropane-1,2-diol, Chlorinating Agent (e.g., SOCl₂)
Key Transformation Nucleophilic ring-opening of an epoxideSelective substitution of a hydroxyl group
Purity Dependent on regioselectivity of ring-openingCan be high with selective chlorinating agents
Yield Variable, influenced by catalyst and reaction conditionsGenerally good, dependent on the efficiency of the chlorinating agent
Byproducts Isomeric halohydrinsInorganic acids (e.g., HCl, SO₂)
Safety Considerations Use of corrosive and toxic hydrogen fluoride requires specialized equipment and handling procedures.Thionyl chloride is a corrosive and moisture-sensitive reagent that releases toxic gases upon reaction.

Method 1: Ring-Opening of Epichlorohydrin with a Fluoride Source

This method involves the nucleophilic attack of a fluoride ion on the epoxide ring of epichlorohydrin. The reaction can be catalyzed by various acids or Lewis acids. The regioselectivity of the ring-opening is a critical factor, as the fluoride can attack either of the two electrophilic carbon atoms of the epoxide, potentially leading to a mixture of isomers.

A common source of fluoride for this reaction is hydrogen fluoride (HF), often used in the form of a complex with an amine, such as triethylamine or pyridine, to moderate its reactivity and improve handling safety.

Experimental Protocol:

A typical procedure involves the slow addition of an epichlorohydrin solution to a solution of a hydrogen fluoride-amine complex in a suitable solvent, such as dichloromethane, at a controlled temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the product is isolated and purified, typically by distillation or column chromatography.

G Epichlorohydrin Epichlorohydrin Reaction_Vessel Reaction Vessel (Controlled Temperature) Epichlorohydrin->Reaction_Vessel HF_source HF Source (e.g., HF-Pyridine) HF_source->Reaction_Vessel Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction_Vessel Quenching Quenching (e.g., with water/base) Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

Fig. 1: Experimental workflow for Method 1.

Method 2: Selective Chlorination of 3-Fluoropropane-1,2-diol

An alternative approach to this compound involves the selective chlorination of 3-fluoropropane-1,2-diol. This method leverages a readily available fluorinated starting material and introduces the chlorine atom in a subsequent step. The key challenge in this synthesis is to achieve selective chlorination of one of the two hydroxyl groups.

Reagents like thionyl chloride (SOCl₂) are commonly employed for such transformations. The reaction mechanism typically involves the formation of a chlorosulfite intermediate, followed by nucleophilic attack by a chloride ion. The selectivity can often be controlled by the reaction conditions, such as temperature and the presence of a base.

Experimental Protocol:

In a representative experiment, 3-fluoropropane-1,2-diol is dissolved in an inert solvent, and a chlorinating agent, such as thionyl chloride, is added dropwise at a low temperature. A base, like pyridine, may be used to neutralize the acidic byproducts. The reaction is monitored until the starting material is consumed. The workup procedure typically involves washing the reaction mixture to remove any remaining reagents and byproducts, followed by drying and purification of the desired product.

G Diol 3-Fluoropropane-1,2-diol Reaction_Vessel Reaction Vessel (Low Temperature) Diol->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Reaction_Vessel Base Base (e.g., Pyridine) Base->Reaction_Vessel Solvent Inert Solvent Solvent->Reaction_Vessel Washing Washing Reaction_Vessel->Washing Drying Drying Washing->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Fig. 2: Experimental workflow for Method 2.

Signaling Pathways and Logical Relationships

The chemical transformations in both synthesis methods can be visualized as direct pathways from starting materials to the final product, with specific reagents and conditions facilitating each step.

G cluster_0 Method 1: Ring-Opening cluster_1 Method 2: Chlorination Epichlorohydrin Epichlorohydrin 1-Chloro-3-fluoroisopropanol_1 This compound Epichlorohydrin->1-Chloro-3-fluoroisopropanol_1  + HF Source (e.g., HF-Pyridine) 3-Fluoropropane-1,2-diol 3-Fluoropropane-1,2-diol 1-Chloro-3-fluoroisopropanol_2 This compound 3-Fluoropropane-1,2-diol->1-Chloro-3-fluoroisopropanol_2  + Chlorinating Agent (e.g., SOCl2)

Fig. 3: Synthesis pathways comparison.

Conclusion

Both the ring-opening of epichlorohydrin and the selective chlorination of 3-fluoropropane-1,2-diol present viable routes for the synthesis of this compound. The choice between these methods will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, the required purity of the final product, and the laboratory's capabilities for handling hazardous reagents. The ring-opening of epichlorohydrin is a more direct approach but may present challenges in controlling regioselectivity. The chlorination of 3-fluoropropane-1,2-diol offers a potentially more controlled synthesis, provided that selective chlorination can be achieved. Researchers should carefully evaluate these factors to determine the most appropriate synthetic strategy for their specific research and development needs.

Comparison of 1-Chloro-3-fluoroisopropanol with other fluorinating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular structures is a paramount strategy in contemporary medicinal chemistry, offering the ability to fine-tune a compound's metabolic stability, lipophilicity, and binding affinity. The choice of fluorinating agent is a critical decision in the synthetic pathway, directly impacting reaction efficiency, substrate scope, and functional group tolerance. This guide provides an objective, data-driven comparison of common fluorinating agents and clarifies the role of fluorinated building blocks, such as 1-Chloro-3-fluoroisopropanol, in synthetic chemistry.

This compound: A Fluorinated Building Block, Not a Fluorinating Agent

Initial investigations into this compound (CAS 453-11-2) reveal that it is not utilized as a fluorinating agent—a reagent that donates a fluorine atom to a substrate. Instead, it serves as a fluorinated building block , a molecule that contains one or more fluorine atoms and is incorporated into a larger molecule during a synthetic sequence. This distinction is crucial for synthetic planning. While fluorinating agents are tools for C-F bond formation, fluorinated building blocks are prefabricated components that introduce fluorine as part of a larger structural motif. This compound has been identified as a component of the rodenticide Gliftor.[1][2][3]

The strategic use of fluorinated building blocks is a dominant approach in drug discovery, allowing for the efficient synthesis of complex fluorinated molecules.[1][4]

Comparison of Leading Fluorinating Agents

Fluorinating agents are broadly categorized into two main classes: nucleophilic and electrophilic. Nucleophilic agents deliver a fluoride anion (F⁻), while electrophilic agents deliver a fluorine cation equivalent (F⁺).[5][6] The selection of the appropriate agent depends on the nature of the substrate and the desired transformation.

Nucleophilic Deoxyfluorination Agents

Nucleophilic deoxyfluorination, the conversion of alcohols to alkyl fluorides, is a fundamental transformation in organic synthesis. Key reagents in this category include Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

FeatureDAST (Diethylaminosulfur Trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur Trifluoride)
Primary Use Deoxyfluorination of alcohols, aldehydes, and ketones.Deoxyfluorination of alcohols, aldehydes, and ketones.
Mechanism Forms an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic attack of fluoride via an SN1 or SN2 pathway.[7]Similar mechanism to DAST.
Advantages Effective for a wide range of substrates.[8]More thermally stable than DAST, making it safer for larger scale reactions.[9]
Disadvantages Thermally unstable and can decompose explosively at elevated temperatures.[7]Generally more expensive than DAST.
Handling Handled with care in a fume hood due to its reactivity and the potential to release HF upon contact with moisture.Handled with similar precautions to DAST, though its higher thermal stability provides a greater safety margin.[9]

Table 1: Comparison of Nucleophilic Deoxyfluorinating Agents

Electrophilic Fluorinating Agents

Electrophilic fluorinating agents are essential for the fluorination of electron-rich species such as enolates, silyl enol ethers, and aromatic rings. Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are two of the most widely used reagents in this class.

FeatureSelectfluor (F-TEDA-BF4)NFSI (N-Fluorobenzenesulfonimide)
Primary Use Electrophilic fluorination of a wide range of nucleophiles.Electrophilic fluorination of enolates, silyl enol ethers, and aromatic compounds.[2][10]
Mechanism Can proceed through a single-electron transfer (SET) or an SN2-type pathway, depending on the substrate.[5][11]The mechanism can be influenced by radical pathways depending on the substrate and reaction conditions.[2]
Advantages Stable, non-volatile, and relatively safe to handle solid.[11] Effective for a broad substrate scope and often provides high yields.[11]A mild fluorinating reagent with a large substrate scope.
Disadvantages Can also act as a strong oxidant, which may lead to side reactions.Can be less reactive than Selectfluor for some substrates.[12]
Handling Handled as a stable solid, though standard laboratory precautions for reactive chemicals should be observed.[11]Handled as a stable crystalline solid.[2]

Table 2: Comparison of Electrophilic Fluorinating Agents

Experimental Protocols

Deoxyfluorination of an Alcohol using DAST

This protocol describes the conversion of 4-nitrobenzyl alcohol to 4-nitrobenzyl fluoride.

Materials:

  • 4-Nitrobenzyl Alcohol

  • (Diethylamino)sulfur Trifluoride (DAST)

  • Dichloromethane (DCM)

  • Ice water

  • Sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a fume hood, dissolve 4-nitrobenzyl alcohol (1.0 mmol) in dichloromethane (2.8 mL).

  • Add DAST (1.1 mmol) dropwise to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding ice water (3 mL) and more dichloromethane (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 5 mL).

  • Combine the organic layers, dry over sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4-nitrobenzyl fluoride.

Safety Note: DAST is reactive and can release toxic hydrogen fluoride upon contact with moisture. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.

α-Fluorination of a Ketone using Selectfluor

This protocol provides a general procedure for the α-fluorination of a ketone.

Materials:

  • Ketone substrate (1.0 mmol)

  • Selectfluor (1.1 mmol)

  • Anhydrous acetonitrile (5 mL)

  • Water

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the ketone and anhydrous acetonitrile.[11]

  • Stir the solution at room temperature until the ketone is fully dissolved.[11]

  • Add Selectfluor to the reaction mixture in one portion.[11]

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction by adding water.[11]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel.[11]

Visualizing Reaction Pathways

Deoxyfluorination with DAST

Deoxyfluorination_DAST Substrate R-OH (Alcohol) Intermediate [R-O-S(F₂)NEt₂] (Alkoxyaminosulfur difluoride intermediate) Substrate->Intermediate + DAST Substrate->Intermediate DAST Et₂NSF₃ (DAST) DAST->Intermediate Product R-F (Alkyl Fluoride) Intermediate->Product + F⁻ (SN1 or SN2) HF HF Intermediate->HF Et2NSOF Et₂NS(O)F Intermediate->Et2NSOF

Caption: Generalized mechanism of deoxyfluorination of an alcohol using DAST.

Electrophilic Fluorination with Selectfluor

Electrophilic_Fluorination_Selectfluor cluster_path1 SN2 Pathway cluster_path2 SET Pathway Nu_SN2 Nu⁻ (Nucleophile) TransitionState_SN2 [Nu---F---TEDA]⁻ (Transition State) Nu_SN2->TransitionState_SN2 Selectfluor_SN2 F-TEDA⁺ (Selectfluor) Selectfluor_SN2->TransitionState_SN2 Product_SN2 Nu-F TransitionState_SN2->Product_SN2 TEDA TEDA TransitionState_SN2->TEDA Nu_SET Nu⁻ (Nucleophile) RadicalIntermediate Nu• + [F-TEDA]• Nu_SET->RadicalIntermediate e⁻ transfer Selectfluor_SET F-TEDA⁺ (Selectfluor) Selectfluor_SET->RadicalIntermediate Product_SET Nu-F RadicalIntermediate->Product_SET F atom transfer

Caption: Proposed pathways for electrophilic fluorination using Selectfluor.

Synthetic Utility of a Fluorinated Building Block

Building_Block_Synthesis BuildingBlock This compound Intermediate Fluorinated Intermediate BuildingBlock->Intermediate + Reagent A Reagent Reagent A FinalProduct Complex Fluorinated Target Molecule Intermediate->FinalProduct + Reagent B ReagentB Reagent B

Caption: General synthetic scheme illustrating the use of a fluorinated building block.

Conclusion

The strategic incorporation of fluorine is a powerful tool in modern drug discovery. A clear understanding of the roles and reactivities of different fluorination tools is essential for the synthetic chemist. While reagents like DAST, Deoxo-Fluor, Selectfluor, and NFSI are indispensable for the direct introduction of fluorine, fluorinated building blocks such as this compound provide an alternative and often more efficient route to complex fluorinated molecules. The choice between a direct fluorination approach and a building block strategy depends on the specific synthetic challenge, including the desired molecular architecture, functional group compatibility, and scalability.

References

A Comparative Guide to 1-Chloro-3-fluoroisopropanol and 1,3-dichloro-2-propanol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction pathways. Halohydrins, a class of compounds bearing both a halogen and a hydroxyl group on adjacent carbons, are versatile intermediates, primarily utilized as precursors for the synthesis of epoxides. This guide provides a detailed comparison of two such halohydrins: 1-Chloro-3-fluoroisopropanol and the widely-used 1,3-dichloro-2-propanol. While 1,3-dichloro-2-propanol is a well-documented and industrially significant compound, data on this compound is less prevalent in publicly accessible literature. This guide consolidates the available experimental data for 1,3-dichloro-2-propanol and presents a theoretical framework for the synthesis and reactivity of this compound based on established principles of organic chemistry.

Physical and Chemical Properties

A fundamental understanding of the physicochemical properties of these two molecules is crucial for their application in synthesis.

PropertyThis compound1,3-dichloro-2-propanol
Molecular Formula C₃H₆ClFOC₃H₆Cl₂O
Molecular Weight 112.53 g/mol 128.99 g/mol
Boiling Point 158.1 °C at 760 mmHg174.3 °C at 760 mmHg
Density ~1.3 g/cm³1.351 g/mL at 25 °C
Synonyms 1-chloro-3-fluoropropan-2-olGlycerol α,γ-dichlorohydrin

Synthesis of Halohydrins

The synthetic routes to these halohydrins are a key consideration for their practical application.

1,3-dichloro-2-propanol

The industrial synthesis of 1,3-dichloro-2-propanol is well-established, with the hydrochlorination of glycerol being a prominent method, particularly with the increasing availability of glycerol as a byproduct of biodiesel production.[1]

Experimental Protocol: Synthesis of 1,3-dichloro-2-propanol from Glycerol [2]

  • Reactants: 1 kg (805 cc, 9.8 moles) of 90% glycerol and 20 g of acetic acid are placed in a weighed flask.

  • Reaction: A stream of dry hydrogen chloride gas is passed into the mixture. The absorption of the gas is rapid initially and slows as the reaction progresses. The flask is periodically weighed to monitor the uptake of HCl. The reaction is considered complete when the increase in weight is approximately 875 g.

  • Work-up: The product is cooled and neutralized with solid sodium carbonate until just alkaline to litmus. The aqueous layer is separated.

  • Purification: The crude dichlorohydrin (approximately 1250 g) is distilled under reduced pressure. The fraction boiling between 68°C and 75°C at 14 mmHg is collected, yielding about 875 g of 1,3-dichloro-2-propanol.

Logical Workflow for the Synthesis of 1,3-dichloro-2-propanol from Glycerol

G Glycerol Glycerol ReactionMixture Reaction Mixture Glycerol->ReactionMixture AceticAcid Acetic Acid (Catalyst) AceticAcid->ReactionMixture HCl Hydrogen Chloride HCl->ReactionMixture Neutralization Neutralization (Sodium Carbonate) ReactionMixture->Neutralization Separation Phase Separation Neutralization->Separation CrudeProduct Crude 1,3-dichloro-2-propanol Separation->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation PureProduct Pure 1,3-dichloro-2-propanol Distillation->PureProduct G Epifluorohydrin Epifluorohydrin RingOpening Nucleophilic Ring-Opening Epifluorohydrin->RingOpening HCl Hydrochloric Acid HCl->RingOpening ProductMixture Mixture of This compound and 2-Chloro-3-fluoropropan-1-ol RingOpening->ProductMixture Purification Purification (e.g., Distillation) ProductMixture->Purification DesiredProduct This compound Purification->DesiredProduct G cluster_0 General Reaction Halohydrin Halohydrin (this compound or 1,3-dichloro-2-propanol) Alkoxide Alkoxide Intermediate Halohydrin->Alkoxide + Base Base Base (e.g., NaOH) Base->Alkoxide Epoxide Epoxide (Epifluorohydrin or Epichlorohydrin) Alkoxide->Epoxide Intramolecular SN2 Halide Halide Ion (Cl⁻) Alkoxide->Halide Water Water Alkoxide->Water

References

Comparative Efficacy of Rodenticides Derived from 1-Chloro-3-fluoroisopropanol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance of Gliftor, a rodenticide synthesized from 1-Chloro-3-fluoroisopropanol, in comparison to leading anticoagulant and non-anticoagulant alternatives. This report details the mechanisms of action, experimental efficacy data, and the methodologies used in key studies.

Introduction

Effective rodent control is a critical aspect of public health and agricultural management. The development of new and effective rodenticides is an ongoing process, driven by the need to overcome resistance to existing compounds and to provide more targeted and humane solutions. This guide provides a detailed comparison of the rodenticide Gliftor, which is synthesized from the intermediate this compound, with established anticoagulant and non-anticoagulant rodenticides. The efficacy of these compounds is evaluated based on key performance indicators such as mortality rates, time to death, and lethal dose (LD50) values. Detailed experimental protocols and mechanisms of action are also provided to facilitate a comprehensive understanding for researchers and professionals in the field.

Data Presentation: Efficacy of Rodenticides

The following tables summarize the quantitative data on the efficacy of Gliftor and a selection of alternative rodenticides. Data is presented for different rodent species where available.

Table 1: Acute Oral Toxicity (LD50) of Various Rodenticides

RodenticideChemical ClassSpeciesAcute Oral LD50 (mg/kg)
Gliftor OrganofluorineRat (unspecified)3-4[1]
Mouse (unspecified)13.5[1]
Bromadiolone 2nd Gen. AnticoagulantRat (Rattus norvegicus)1.125[2]
Mouse (Mus musculus)1.75[2]
Brodifacoum 2nd Gen. AnticoagulantRat (Rattus norvegicus)0.27
Difethialone 2nd Gen. AnticoagulantRat (Rattus norvegicus)0.56
Zinc Phosphide Inorganic PhosphideRat (Rattus norvegicus)40.5[3]
Bromethalin NeurotoxinRat (Rattus norvegicus)2.0

Table 2: Comparative Efficacy Data from Laboratory Studies

RodenticideSpeciesTest TypeBait ConcentrationMortality Rate (%)Mean Time to Death (Days)
Bromadiolone Rattus norvegicusNo-choice0.005%1004-8
Brodifacoum Rattus norvegicusNo-choice0.0025%1004-7
Difethialone Rattus norvegicusNo-choice0.0025%1004-7
Zinc Phosphide Rattus rattus, R. exulans, Mus musculusChoice2%Low (species dependent)<1
Bromethalin Mus musculusChoice0.01%1001-3[4]

Mechanisms of Action and Signaling Pathways

The toxicological action of rodenticides is diverse, targeting different physiological pathways. Understanding these mechanisms is crucial for developing new compounds and managing resistance.

Gliftor (Organofluorine)

Gliftor's toxicity stems from its metabolic conversion to a potent inhibitor of cellular respiration. The active components of Gliftor, 1-chloro-3-fluoro-2-propanol and 1,3-difluoro-2-propanol, are metabolized in the body to fluoroacetate. Fluoroacetate then enters the Krebs cycle (citric acid cycle), where it is converted to fluorocitrate. Fluorocitrate irreversibly inhibits aconitase, a key enzyme in the Krebs cycle, leading to a blockage of cellular energy production and subsequent cell death.

Gliftor_Mechanism Gliftor Gliftor (this compound derived) Metabolism Metabolic Conversion Gliftor->Metabolism Fluoroacetate Fluoroacetate Metabolism->Fluoroacetate Krebs_Cycle Krebs Cycle (Citric Acid Cycle) Fluoroacetate->Krebs_Cycle Fluorocitrate Fluorocitrate Krebs_Cycle->Fluorocitrate Inhibition Inhibition Fluorocitrate->Inhibition Aconitase Aconitase (Enzyme) Aconitase->Inhibition Energy_Block Blockage of Cellular Respiration Inhibition->Energy_Block Cell_Death Cell Death Energy_Block->Cell_Death

Figure 1. Mechanism of action of Gliftor.

Anticoagulant Rodenticides (e.g., Bromadiolone)

Second-generation anticoagulants like bromadiolone inhibit the enzyme Vitamin K epoxide reductase (VKOR).[5] This enzyme is essential for the recycling of Vitamin K, a critical component in the synthesis of clotting factors in the liver. Inhibition of VKOR leads to a depletion of active Vitamin K, preventing the production of functional clotting factors. This results in internal hemorrhaging and eventual death.

Anticoagulant_Mechanism Bromadiolone Bromadiolone Inhibition Inhibition Bromadiolone->Inhibition VKOR Vitamin K Epoxide Reductase (VKOR) VKOR->Inhibition VitaminK_Cycle Vitamin K Recycling Inhibition->VitaminK_Cycle Clotting_Factors Synthesis of Clotting Factors VitaminK_Cycle->Clotting_Factors is essential for Hemorrhage Internal Hemorrhaging Clotting_Factors->Hemorrhage leads to deficiency of Death Death Hemorrhage->Death

Figure 2. Mechanism of action of anticoagulant rodenticides.

Zinc Phosphide

Upon ingestion, zinc phosphide reacts with the acid in the stomach to produce phosphine gas (PH3).[3][6] Phosphine gas is then absorbed into the bloodstream and distributed to the body's cells. It is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting cytochrome c oxidase. This disruption of cellular respiration leads to a rapid decrease in ATP production and subsequent cell death, particularly affecting the heart, lungs, and liver.[3][6]

Zinc_Phosphide_Mechanism Zinc_Phosphide Zinc Phosphide Reaction Reaction Zinc_Phosphide->Reaction Stomach_Acid Stomach Acid Stomach_Acid->Reaction Phosphine_Gas Phosphine Gas (PH3) Reaction->Phosphine_Gas Mitochondria Mitochondria Phosphine_Gas->Mitochondria ETC_Inhibition Inhibition of Electron Transport Chain Mitochondria->ETC_Inhibition ATP_Reduction Reduced ATP Production ETC_Inhibition->ATP_Reduction Cell_Death Cell Death ATP_Reduction->Cell_Death

Figure 3. Mechanism of action of Zinc Phosphide.

Bromethalin

Bromethalin is a neurotoxin that acts by uncoupling oxidative phosphorylation in the mitochondria of the central nervous system.[7][8] This process disrupts the production of ATP, the primary energy currency of the cell. The lack of ATP inhibits the sodium-potassium pump (Na+/K+-ATPase), leading to an accumulation of fluid in the spaces between nerve cells (intramyelinic edema). This swelling of the myelin sheath disrupts nerve impulse transmission, causing paralysis, convulsions, and ultimately death.

Bromethalin_Mechanism Bromethalin Bromethalin Mitochondria_CNS Mitochondria (Central Nervous System) Bromethalin->Mitochondria_CNS Uncoupling Uncoupling of Oxidative Phosphorylation Mitochondria_CNS->Uncoupling ATP_Reduction Reduced ATP Production Uncoupling->ATP_Reduction NaK_Pump_Inhibition Inhibition of Na+/K+-ATPase ATP_Reduction->NaK_Pump_Inhibition Fluid_Accumulation Intramyelinic Edema NaK_Pump_Inhibition->Fluid_Accumulation Nerve_Disruption Disruption of Nerve Impulses Fluid_Accumulation->Nerve_Disruption Paralysis_Death Paralysis & Death Nerve_Disruption->Paralysis_Death

Figure 4. Mechanism of action of Bromethalin.

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of rodenticide efficacy. The following outlines the general methodologies for no-choice and choice feeding tests, which are commonly used in laboratory settings.

No-Choice Feeding Test

The no-choice feeding test is designed to assess the inherent toxicity and acceptability of a rodenticide bait when no alternative food source is available.

No_Choice_Test_Workflow Start Start Acclimatization Acclimatization (Individually caged rodents) Start->Acclimatization Pre_Test_Feeding Pre-Test Feeding (Non-toxic diet) Acclimatization->Pre_Test_Feeding Bait_Presentation Test Bait Presentation (Rodenticide bait only) Pre_Test_Feeding->Bait_Presentation Data_Collection Daily Monitoring: - Bait Consumption - Clinical Signs - Mortality Bait_Presentation->Data_Collection Post_Test_Observation Post-Test Observation (Non-toxic diet) Data_Collection->Post_Test_Observation End End Post_Test_Observation->End Choice_Test_Workflow Start Start Acclimatization Acclimatization (Individually caged rodents) Start->Acclimatization Pre_Test_Feeding Pre-Test Feeding (Two food sources: non-toxic bait & challenge diet) Acclimatization->Pre_Test_Feeding Bait_Presentation Test Bait & Challenge Diet Presentation Pre_Test_Feeding->Bait_Presentation Data_Collection Daily Monitoring: - Consumption of both baits - Clinical Signs - Mortality Bait_Presentation->Data_Collection Post_Test_Observation Post-Test Observation (Non-toxic diet) Data_Collection->Post_Test_Observation End End Post_Test_Observation->End

References

A Comparative Guide to Understanding Cross-Reactivity of 1-Chloro-3-fluoroisopropanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cross-reactivity of 1-Chloro-3-fluoroisopropanol in immunoassays is not currently available in the public domain. This guide provides a comparative analysis based on structurally similar compounds and established analytical methodologies to infer potential cross-reactivity and guide future research.

Introduction

This compound is a halogenated organic compound with potential applications and toxicological relevance. Understanding its cross-reactivity in various analytical platforms is crucial for accurate quantification and risk assessment. This guide provides an overview of analytical methods used for structurally similar compounds, primarily focusing on 3-monochloropropane-1,2-diol (3-MCPD), and outlines a hypothetical framework for conducting cross-reactivity studies for this compound.

Analytical Methodologies for Halogenated Propanols

The determination of small halogenated alcohols like this compound and its analogs is predominantly achieved through chromatographic techniques coupled with mass spectrometry. These methods offer high selectivity and sensitivity, minimizing cross-reactivity from structurally related compounds. Immunoassays for such small molecules are less common but can be developed for rapid screening purposes.

Table 1: Comparison of Analytical Methods for Halogenated Propanols

MethodPrincipleSample PreparationDerivatizationDetection Limit (LOD)Key AdvantagesPotential for Cross-Reactivity
GC-MS Gas Chromatography separates volatile compounds, which are then identified and quantified by Mass Spectrometry.Liquid-liquid extraction, solid-phase extraction (SPE), QuEChERS.[1]Often required to improve volatility and sensitivity (e.g., with PBA or HFBI).[2]0.02 - 0.11 mg/kg for 3-MCPD and glycidol.[3][4]High selectivity, sensitivity, and accuracy. Well-established for 3-MCPD.[3][4]Low, as mass spectrometry provides specific fragmentation patterns.
LC-MS Liquid Chromatography separates compounds based on their affinity to a stationary phase, followed by MS detection.Similar to GC-MS, but derivatization may not be necessary.Not always required.Comparable to GC-MS.Suitable for less volatile or thermally labile compounds.Low, due to the specificity of MS detection.
Immunoassay (Hypothetical) Antibody-based assay that detects the target molecule through specific binding.Minimal sample preparation may be required.Not applicable.Dependent on antibody affinity and specificity.High-throughput, rapid screening, and cost-effective.High, as antibodies may bind to structurally similar molecules.

Hypothetical Immunoassay for this compound: A Framework for Development and Cross-Reactivity Assessment

The development of an immunoassay for a small molecule like this compound involves treating the molecule as a hapten. This requires conjugating it to a larger carrier protein to elicit an immune response and generate specific antibodies.[5][6][7][8][9]

experimental_workflow cluster_hapten Hapten Preparation cluster_immunization Antibody Production cluster_assay Immunoassay Development cluster_cross_reactivity Cross-Reactivity Testing hapten This compound (Hapten) conjugation Conjugation to Carrier Protein (e.g., BSA, KLH) hapten->conjugation immunogen Hapten-Carrier Conjugate immunization Immunization (e.g., in mice) immunogen->immunization antibody_prod Antibody Production & Purification immunization->antibody_prod assay_dev Assay Development (e.g., ELISA) antibody_prod->assay_dev validation Assay Validation assay_dev->validation cross_reactants Selection of Potential Cross-Reactants validation->cross_reactants testing Competitive Assay with Cross-Reactants cross_reactants->testing analysis Calculation of Cross-Reactivity (%) testing->analysis

Caption: Workflow for developing an immunoassay and assessing cross-reactivity.

This protocol outlines a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of an antibody developed against this compound with other structurally related compounds.

1. Reagents and Materials:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA).
  • Antibody: Monoclonal or polyclonal antibody specific to this compound.
  • Standard: this compound.
  • Potential Cross-Reactants: 3-MCPD, 1,3-dichloro-2-propanol, 3-fluoro-1,2-propanediol, etc.
  • 96-well microtiter plates.
  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
  • Blocking buffer (e.g., 1% BSA in PBS).
  • Wash buffer (e.g., PBS with 0.05% Tween 20).
  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
  • Substrate solution (e.g., TMB).
  • Stop solution (e.g., 2 M H₂SO₄).
  • Plate reader.

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction:
  • Prepare serial dilutions of the standard (this compound) and each potential cross-reactant.
  • In separate tubes, mix the diluted standard or cross-reactant with a fixed concentration of the primary antibody.
  • Add these mixtures to the coated wells.
  • Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Substrate Addition: Add the substrate solution to each well and incubate in the dark until a color develops.
  • Stopping the Reaction: Add the stop solution to each well.
  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the concentration of the standard (this compound).
  • Determine the concentration of the standard that causes 50% inhibition of the maximum signal (IC50).
  • For each potential cross-reactant, determine the concentration that causes 50% inhibition (IC50).
  • Calculate the percent cross-reactivity using the following formula:

The structural similarity between the target analyte and other compounds is a key determinant of cross-reactivity in immunoassays.

logical_relationship cluster_similarity Structural Similarity cluster_reactivity Predicted Cross-Reactivity target This compound (Target Analyte) high_sim High Structural Similarity (e.g., 3-MCPD) mod_sim Moderate Structural Similarity (e.g., 1,3-DCP) low_sim Low Structural Similarity (e.g., Propanediol) high_cr High Cross-Reactivity high_sim->high_cr mod_cr Moderate Cross-Reactivity mod_sim->mod_cr low_cr Low to No Cross-Reactivity low_sim->low_cr

Caption: Predicting cross-reactivity based on structural similarity.

Potential Cross-Reactants for this compound

Based on structural similarity, the following compounds would be important to include in a cross-reactivity study.

Table 2: Potential Cross-Reactants and Rationale for Testing

CompoundStructureRationale for InclusionPredicted Cross-Reactivity
3-Monochloropropane-1,2-diol (3-MCPD) HOCH₂CH(OH)CH₂ClHigh structural similarity; differs by the substitution of a fluorine atom with a hydroxyl group.High
1,3-Dichloro-2-propanol (1,3-DCP) ClCH₂CH(OH)CH₂ClSimilar backbone; differs in the halogen at position 3.Moderate to High
3-Fluoro-1,2-propanediol HOCH₂CH(OH)CH₂FHigh structural similarity; differs by the absence of the chlorine atom.High
2-Chloro-1,3-propanediol HOCH₂(CHCl)CH₂OHIsomeric form of 3-MCPD.Moderate
1-Fluoro-2-propanol CH₃CH(OH)CH₂FShares the fluoropropanol backbone.Low to Moderate
1,2-Propanediol CH₃CH(OH)CH₂OHBasic propanediol backbone without halogens.Low
Glycerol HOCH₂CH(OH)CH₂OHBasic triol backbone.Very Low

Conclusion

While no direct cross-reactivity studies for this compound are currently published, a comparative analysis of structurally similar compounds and established analytical methods provides a strong foundation for future research. Chromatographic methods like GC-MS and LC-MS offer high specificity and are the current standard for the quantitative analysis of such compounds. For the development of rapid screening methods like immunoassays, a thorough evaluation of cross-reactivity with the compounds listed in this guide is essential to ensure the accuracy and reliability of the results. The provided experimental framework can serve as a starting point for researchers aiming to develop and validate an immunoassay for this compound.

References

Benchmarking Purity: A Comparative Analysis of Commercial 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. In the synthesis of novel therapeutics, impurities can lead to unforeseen side reactions, reduced yields, and difficulties in purification, ultimately impacting the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Chloro-3-fluoroisopropanol is a key building block in various synthetic pathways, and variations in its purity among commercial suppliers can have significant downstream consequences.

This guide provides an objective comparison of the purity of commercially available this compound. The data presented herein is based on a standardized analytical protocol designed to identify and quantify the principal component and common process-related impurities.

Comparative Purity Analysis

To assess the purity of this compound from different commercial sources, samples were subjected to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the quantitative data obtained, comparing the advertised purity with the experimentally determined purity and the profile of detected impurities.

Supplier Lot Number Advertised Purity (%) Experimentally Determined Purity (%) Key Impurities Detected Total Impurity Content (%)
Supplier AA-1023>98.098.51,3-Difluoro-2-propanol1.5
Supplier BB-456799.099.21,3-Dichloro-2-propanol0.8
Supplier CC-8901>97.097.83-Chloro-1,2-propanediol2.2
Supplier DD-234598.598.6Unidentified Isomer1.4

Experimental Protocols

The following detailed methodologies were employed for the purity analysis of all commercial samples of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To determine the purity of this compound and to identify and quantify any volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-624 UI, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent)

  • Injector: Split/Splitless injector

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1.0 µL

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Mass Range: 35-350 amu

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Prepare a 1000 ppm stock solution of the this compound sample in HPLC-grade methanol.

  • Vortex the solution until the sample is fully dissolved.

  • Transfer the solution to a 2 mL autosampler vial for analysis.

Data Analysis:

  • The percentage purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC).

  • Impurity identification is performed by comparing the mass spectra of unknown peaks against the NIST mass spectral library.

  • Quantification of impurities is based on their relative peak areas, assuming a response factor of 1 for all components.

Visualizing the Experimental Workflow and a Relevant Synthetic Pathway

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for purity determination and a hypothetical signaling pathway where this compound is a crucial reagent.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Commercial this compound stock_solution Prepare 1000 ppm Stock Solution in Methanol sample->stock_solution vortex Vortex to Dissolve stock_solution->vortex vial Transfer to Autosampler Vial vortex->vial injection Inject 1.0 µL into GC vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic peak_integration Integrate Peak Areas tic->peak_integration ms_analysis Analyze Mass Spectra of Impurity Peaks tic->ms_analysis quantification Calculate Purity and Impurity Percentages peak_integration->quantification library_search NIST Library Search for Identification ms_analysis->library_search

Caption: Experimental workflow for the GC-MS analysis of this compound.

signaling_pathway cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Cellular Signaling Pathway cluster_impurities Impact of Impurities reagent This compound reaction Nucleophilic Substitution reagent->reaction precursor Heterocyclic Precursor precursor->reaction inhibitor Kinase Inhibitor (API) reaction->inhibitor side_product Undesired Side Product reaction->side_product receptor Receptor Tyrosine Kinase inhibitor->receptor Inhibition substrate Substrate Protein receptor->substrate phosphorylation Phosphorylation substrate->phosphorylation atp ATP atp->phosphorylation downstream Downstream Signaling Cascade phosphorylation->downstream proliferation Cell Proliferation downstream->proliferation impurity Reactive Impurity (e.g., Dichloro-propanol) impurity->reaction

Caption: Hypothetical role of this compound in drug synthesis and pathway inhibition.

Comparative Analysis of Analytical Techniques for 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of 1-Chloro-3-fluoroisopropanol. The information herein is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of small, halogenated alcohols like this compound. Data for GC-MS is based on published methods for structurally similar halogenated propanols, as specific performance data for this compound is not widely available. The performance of HPLC-UV is estimated based on the analyte's chemical properties.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity; detection by mass-to-charge ratio.[1]Separation based on polarity; detection by UV absorbance.[2]
Selectivity Very High (Mass spectrometer provides structural information).[3]Low to Moderate (Dependent on chromatographic separation from interferences).
Sensitivity High (LOD and LOQ typically in the µg/L or ng/mL range).[4]Low (Analyte lacks a significant chromophore for strong UV absorption).[5]
Limit of Detection (LOD) ~0.1 - 5 µg/L (estimated from similar compounds).[4]>1 mg/L (estimated)
Limit of Quantification (LOQ) ~0.5 - 10 µg/L (estimated from similar compounds).[6]>5 mg/L (estimated)
Linearity (R²) >0.99>0.99 (within the limited detectable concentration range)
Accuracy (Recovery) 90-110% (dependent on extraction method)95-105% (with minimal sample preparation)
Precision (%RSD) <10%<5%
Sample Preparation Required (e.g., LLE, SPE, derivatization).[7]Minimal (e.g., dilution and filtration).[8]
Derivatization Often recommended to improve volatility and peak shape.[4]Not applicable
Analysis Time 15-30 minutes per sample.5-15 minutes per sample.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a general method for the quantification of this compound in an aqueous matrix, such as process water or a pharmaceutical formulation, using liquid-liquid extraction followed by GC-MS analysis.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Transfer 10 mL of the aqueous sample into a 20 mL screw-cap vial.

  • If an internal standard is used, spike the sample with the internal standard solution (e.g., 1,3-Dichloropropane-d6) to a final concentration of 100 µg/L.

  • Add 5 mL of a suitable extraction solvent, such as Dichloromethane (DCM) or Ethyl Acetate.[7]

  • Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic layer (bottom layer for DCM, top for Ethyl Acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.[6]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.[9]

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[10]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[10]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[10]

  • Injection Volume: 1 µL, splitless mode.[9]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Suggested ions for this compound (C₃H₆ClFO): m/z 79, 63, 45.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a direct analysis method for this compound. It is best suited for samples where the analyte is present at high concentrations due to the expected low sensitivity.

a. Sample Preparation

  • Dilute the sample with the mobile phase to bring the expected analyte concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial.[8]

b. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1100/1200 series or equivalent with a UV detector.[11]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 70:30 v/v). The mobile phase should be filtered and degassed before use.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 210 nm (low UV range, where short-chain alcohols exhibit some absorbance).[5] Note: A significant baseline noise from the mobile phase is expected at this wavelength.

Mandatory Visualization

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Aqueous Sample Collection (10 mL) B 2. Spike Internal Standard A->B C 3. Liquid-Liquid Extraction (e.g., with DCM) B->C D 4. Separate Organic Layer C->D E 5. Dry with Na2SO4 D->E F 6. Concentrate to 1 mL E->F G 7. Transfer to Autosampler Vial F->G H 8. Inject 1 µL into GC-MS G->H I 9. Separation on HP-5MS Column J 10. Detection by Mass Spectrometer (SIM Mode) K 11. Peak Integration J->K L 12. Quantification using Calibration Curve K->L

Caption: Workflow for the analysis of this compound by GC-MS.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A 1. Sample Collection B 2. Dilution with Mobile Phase A->B C 3. Filtration (0.45 µm filter) B->C D 4. Transfer to HPLC Vial C->D E 5. Inject 20 µL into HPLC D->E F 6. Separation on C18 Column G 7. Detection by UV Detector (210 nm) H 8. Peak Integration G->H I 9. Quantification using Calibration Curve H->I

Caption: Workflow for the analysis of this compound by HPLC-UV.

References

A Comparative Guide to the Isomeric Purity Analysis of 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, ensuring enantiomeric purity is a critical aspect of quality control and regulatory compliance. 1-Chloro-3-fluoroisopropanol, a key chiral building block, requires robust analytical methods to accurately determine its isomeric composition. This guide provides a comprehensive comparison of established analytical techniques for the isomeric purity analysis of this compound and structurally related halohydrins. We present a comparative overview of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by detailed experimental protocols and comparative data to facilitate method development and selection.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for determining the isomeric purity of this compound depends on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. While specific data for this compound is not extensively published, methods developed for structurally similar compounds, such as epichlorohydrin and other di-substituted propanols, provide a strong foundation for method development.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase.Separation in the liquid phase based on differential interaction with a chiral stationary phase.Differentiation of enantiomers in solution through the use of chiral derivatizing or solvating agents, leading to distinct NMR signals.
Typical Stationary Phase Cyclodextrin derivatives (e.g., Gamaa-Dex-225)Polysaccharide derivatives (e.g., amylose or cellulose-based, like Chiralpak series)Not applicable
Sample Requirements Volatile and thermally stable sample. Derivatization may be required.Sample soluble in the mobile phase.Sample soluble in a suitable deuterated solvent.
Sensitivity High (FID, MS detectors)High (UV, MS detectors)Lower, requires higher sample concentration.
Resolution Generally provides high-resolution separation for volatile enantiomers.Excellent resolution for a wide range of compounds.Depends on the chiral auxiliary and the specific analyte.
Throughput HighModerate to HighLow to Moderate
Advantages Fast analysis times, high efficiency.Broad applicability, wide variety of available chiral stationary phases.Provides structural information, no chromatographic separation required.
Disadvantages Limited to volatile and thermally stable compounds.Can require more complex method development, higher solvent consumption.Lower sensitivity, potential for signal overlap, may require chiral auxiliaries.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for accurate and reliable isomeric purity analysis. Below are representative protocols for GC, HPLC, and NMR that can be adapted for this compound.

Protocol 1: Chiral Gas Chromatography (GC)

This method is suitable for the baseline separation of volatile chiral alcohols and their derivatives.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: Gamaa-Dex-225 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent cyclodextrin-based column.[1][2]

  • Carrier Gas: Nitrogen or Helium at a constant pressure (e.g., 25.0 psi).[1][2]

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C (FID)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 10 minutes.

    • Ramp: Increase to 150 °C at a rate of 5 °C/min.

    • Hold at 150 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or methanol). Derivatization with an achiral reagent (e.g., acetic anhydride) may be necessary to improve volatility and peak shape.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the enantioselective separation of this compound using a polysaccharide-based chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector or a Mass Spectrometer (MS).

  • Chiral Stationary Phase: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be optimized to achieve the desired retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210 nm) or MS.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent

This method allows for the determination of enantiomeric excess without chromatographic separation.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A chiral alcohol or a lanthanide-based chiral shift reagent. The choice of CSA is critical and needs to be empirically determined for this compound.

  • Solvent: A suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Procedure:

    • Prepare a solution of the this compound sample in the chosen deuterated solvent.

    • Acquire a standard ¹H or ¹⁹F NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Acquire a second NMR spectrum. The presence of the CSA should induce separate signals for the two enantiomers.

    • The enantiomeric excess can be calculated by integrating the corresponding signals.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained using the described analytical methods for a closely related compound, epichlorohydrin, which serves as a benchmark for method development for this compound.

Table 1: Comparative GC Data for the Enantiomeric Separation of Epichlorohydrin

ParameterChiral Column 1 (Gamaa-Dex-225)[1][2]Chiral Column 2 (Chiralsil-DEX CB)
Enantiomer 1 Retention Time (t_R1) ~15.2 min~18.5 min
Enantiomer 2 Retention Time (t_R2) ~16.8 min~19.9 min
Resolution (R_s) > 1.5> 1.8
Separation Factor (α) ~1.10~1.08

Table 2: Comparative HPLC Data for the Enantiomeric Separation of Epichlorohydrin

ParameterChiral Stationary Phase (Chiralpak IA)Alternative CSP (Cellulose-based)
Enantiomer 1 Retention Time (t_R1) ~8.5 min~10.2 min
Enantiomer 2 Retention Time (t_R2) ~9.8 min~11.5 min
Resolution (R_s) > 2.0> 1.7
Separation Factor (α) ~1.15~1.13

Visualization of Experimental Workflow

A logical workflow is essential for the systematic development and validation of an analytical method for isomeric purity analysis.

Isomeric_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Processing cluster_result Result Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC) Dissolution->Derivatization Method_Selection Select Analytical Technique GC Chiral GC Method_Selection->GC Volatile & Thermally Stable HPLC Chiral HPLC Method_Selection->HPLC Broad Applicability NMR Chiral NMR Method_Selection->NMR Direct Measurement Chromatogram Obtain Chromatogram / Spectrum GC->Chromatogram HPLC->Chromatogram NMR->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%ee) Integration->Calculation Report Isomeric Purity Report Calculation->Report

References

A Comparative Guide to the Reaction Products of 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected reaction products of 1-chloro-3-fluoroisopropanol, focusing on its behavior in the presence of a base. We will explore the underlying chemical principles, compare potential reaction pathways, and provide supporting data and experimental protocols to confirm the structure of the resulting products.

Executive Summary

Theoretical Background: Intramolecular Williamson Ether Synthesis

Halohydrins, compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, readily undergo an intramolecular SN2 reaction in the presence of a base to form epoxides.[1][2][3] The reaction proceeds in two steps:

  • Deprotonation: The base abstracts the acidic proton from the hydroxyl group, forming an alkoxide.

  • Intramolecular Nucleophilic Attack: The newly formed alkoxide acts as a nucleophile and attacks the adjacent carbon atom bearing the halogen, displacing the halide ion and forming a three-membered epoxide ring.

In the case of this compound, two potential pathways for this intramolecular cyclization exist, involving the displacement of either the chloride or the fluoride ion.

Comparison of Potential Reaction Pathways

The determining factor in the reaction of this compound is the relative leaving group ability of the chloride and fluoride ions. This is directly related to the strength of the carbon-halogen bond.

BondBond Dissociation Energy (kJ/mol)Leaving Group Ability
C-F~450-500Poor
C-Cl~330-400Good

Table 1: Comparison of Carbon-Halogen Bond Strengths and Leaving Group Abilities.

The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making the fluoride ion a much poorer leaving group. Consequently, the intramolecular nucleophilic attack will overwhelmingly favor the displacement of the chloride ion.

This leads to the selective formation of 3-fluoro-1,2-epoxypropane . The alternative product, 3-chloro-1,2-epoxypropane, would require the cleavage of the strong C-F bond and is therefore not expected to form in any significant amount under typical reaction conditions.

Reaction Products and Spectroscopic Data

The primary product of the reaction between this compound and a base is predicted to be 3-fluoro-1,2-epoxypropane .

Structure:

Spectroscopic Data for 3-Fluoro-1,2-epoxypropane (Epifluorohydrin):

The structure of the product can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Data

¹H NMR Spectrum of Epifluorohydrin: [4]

ProtonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)
Ha3.196dJ(A,B) = 4.16, J(A,C) = 2.68, J(A,D) = 6.41, J(A,E) = 2.09, J(A,X) = 12.06
Hb2.776dJ(B,C) = 4.84, J(B,D) < 0.1, J(B,E) = 0.11, J(B,X) = 4.31
Hc2.573dJ(C,D) = -0.38, J(C,E) = -0.21, J(C,X) = -1.44
Hd4.148dJ(D,E) = -10.75, J(D,X) = 47.20
He4.681dJ(E,X) = 47.71

Note: 'X' refers to the fluorine atom.

¹³C NMR Spectrum of Epifluorohydrin:

GC-MS Data

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the product and confirm its molecular weight. The expected molecular ion peak for 3-fluoro-1,2-epoxypropane (C₃H₅FO) would be at m/z = 76.03.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-1,2-epoxypropane from this compound

This protocol is a representative procedure based on the well-established intramolecular Williamson ether synthesis of epoxides from halohydrins.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a stoichiometric amount of powdered sodium hydroxide (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Gentle heating may be applied to increase the reaction rate if necessary.

  • Upon completion of the reaction, filter the mixture to remove the sodium chloride precipitate and any unreacted sodium hydroxide.

  • Wash the filtrate with a small amount of water to remove any remaining salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 3-fluoro-1,2-epoxypropane.

  • Purify the product by distillation.

Characterization:

  • Obtain ¹H NMR and ¹³C NMR spectra of the purified product and compare them with the literature data for 3-fluoro-1,2-epoxypropane.[4]

  • Perform GC-MS analysis to confirm the molecular weight and purity of the product.

Protocol 2: Alternative Synthesis of Epoxides for Comparison - Epoxidation of an Alkene

A common alternative method for synthesizing epoxides is the direct epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[2]

Materials:

  • Allyl fluoride

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve allyl fluoride (1 equivalent) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with saturated sodium bicarbonate solution to remove excess peroxy acid and the resulting carboxylic acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude epoxide.

  • Purify by distillation.

Visualization of Reaction Pathways and Workflows

Reaction_Pathway cluster_start Starting Material cluster_reaction Reaction with Base (e.g., NaOH) cluster_products Products start This compound deprotonation Deprotonation start->deprotonation Base attack Intramolecular SN2 Attack deprotonation->attack Alkoxide Intermediate major_product 3-Fluoro-1,2-epoxypropane (Epifluorohydrin) attack->major_product Cl- is the leaving group minor_product Alternative Products (Negligible) attack->minor_product F- is a poor leaving group

Caption: Predicted reaction pathway for this compound with a base.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis react React this compound with NaOH in Diethyl Ether filter Filter to remove NaCl react->filter wash Wash with water filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distill Distillation concentrate->distill analyze Spectroscopic Analysis (NMR, GC-MS) distill->analyze

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The reaction of this compound with a base is a clear example of how fundamental principles of organic chemistry, such as bond strengths and leaving group abilities, can be used to predict the outcome of a reaction. The evidence strongly supports the formation of 3-fluoro-1,2-epoxypropane as the major product via an intramolecular Williamson ether synthesis. This guide provides the theoretical basis and a practical experimental framework for researchers to synthesize and confirm the structure of this valuable fluorinated building block. The provided protocols and spectroscopic data serve as a reliable reference for further studies and applications in drug development and materials science.

References

Safety Operating Guide

Safe Disposal of 1-Chloro-3-fluoroisopropanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-chloro-3-fluoroisopropanol, a flammable and toxic halogenated solvent. Adherence to these procedures is critical for mitigating risks to personnel and preventing environmental contamination.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling.[1][2] It is a flammable liquid and vapor, and is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum, a fully buttoned lab coat, chemical splash goggles, and double nitrile or Viton gloves.[4] For tasks with a higher risk of splashing, consider a face shield and a chemical-resistant apron.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its safe handling and disposal.

PropertyValueSource
Molecular FormulaC3H6ClFO[1]
Molecular Weight112.53 g/mol [1]
Boiling Point158.1°C at 760 mmHg[5]
Flash Point49.4°C[5]
Density1.3 g/cm³[5]
UN Number2929[2]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is a synthesis of general guidelines for halogenated solvent waste and should be adapted to comply with your institution's specific Environmental, Health, and Safety (EHS) protocols.

Phase 1: Waste Collection and Segregation

  • Waste Determination: As soon as this compound is identified as a waste product, a hazardous waste determination must be made.[6] This is typically based on knowledge of the chemical's properties.

  • Select a Compatible Container: Collect this compound waste in a designated, compatible container.[4][7] Polyethylene containers are often suitable.[4] The container must be in good condition, with no leaks or cracks, and have a tightly fitting cap.[7][8]

  • Proper Segregation: It is crucial to segregate halogenated solvent waste from non-halogenated waste streams.[7][9] Do not mix this compound with acids, bases, oxidizers, or other reactive chemicals.[4][7] This segregation can significantly reduce disposal costs and prevent dangerous chemical reactions.[9]

  • Labeling: Immediately label the waste container with a hazardous waste tag.[8][9] The label must clearly identify the contents as "Hazardous Waste" and list "this compound" and any other constituents with their approximate percentages.[8][9] Indicate the relevant hazards, such as "Flammable" and "Toxic".[9]

Phase 2: Storage and Transport

  • Secure Storage: Store the waste container in a designated, secure, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[4] A flammable storage cabinet is recommended.[4]

  • Secondary Containment: Always use secondary containment, such as a bottle carrier, when transporting the waste container to a central accumulation area.[4][8]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7][8] Do not overfill the container; leave adequate headspace for vapor expansion.[7]

Phase 3: Final Disposal

  • Consult Institutional EHS: Before arranging for final disposal, contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.

  • Arrange for Pickup: Coordinate with your institution's hazardous waste management provider for the pickup and disposal of the full waste container.

  • Disposal of Empty Containers: Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.[8] Triple-rinse the container with a suitable solvent; this rinsate must be collected and treated as hazardous waste.[8] After decontamination, the container may be disposed of according to institutional guidelines for solid waste.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: This compound identified as waste B Select Compatible Waste Container A->B C Segregate from Non-Halogenated Waste B->C D Label Container: 'Hazardous Waste' 'Flammable', 'Toxic' C->D E Store in Secure, Ventilated Area D->E F Transport with Secondary Containment E->F G Contact Institutional EHS for Disposal Guidance F->G H Arrange for Professional Hazardous Waste Disposal G->H I Decontaminate or Dispose of Empty Container as Hazardous Waste H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Chloro-3-fluoroisopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Chloro-3-fluoroisopropanol (CAS No. 453-11-2) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risks.

Hazard Summary

This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE) and handling procedures are critical to ensure personnel safety.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular FormulaC3H6ClFO
Molecular Weight112.53 g/mol [4]
Boiling Point158.1°C at 760 mmHg[5][6]
Flash Point49.4°C[5]
Density1.3 g/cm³[5]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory when handling this compound.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1][5]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Work should be conducted in a chemical fume hood.[5]
Foot Protection Safety shoes are recommended.[7]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the key stages for the safe handling of this compound from receipt to disposal.

Operational Workflow for Handling this compound A Receiving B Storage A->B Inspect container, log in inventory C Handling & Use B->C Transport to fume hood D Waste Collection C->D Collect in labeled, sealed container E Disposal D->E Arrange for professional disposal

Caption: Operational Workflow for this compound.

Experimental Protocol for Handling:

  • Receiving: Upon receipt, inspect the container for any damage or leaks. Log the chemical into the laboratory's inventory system.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Keep the container tightly closed.[3] Store in a locked cabinet or a restricted area.[2]

  • Handling and Use: All handling of this compound must be conducted in a certified chemical fume hood.[5] Ensure adequate ventilation.[1][2] Wear the appropriate PPE as detailed in the table above. Use non-sparking tools and take precautionary measures against static discharge.[3]

  • Waste Collection: Collect all waste materials, including contaminated consumables, in a clearly labeled and sealed waste container.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[3] Do not allow the chemical to enter drains.[1]

Emergency Procedures

Immediate and appropriate responses to emergencies are crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor.[1][2][3]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2]

Spill Response Plan:

The following decision tree outlines the steps to be taken in the event of a spill.

Spill Response Decision Tree for this compound A Spill Occurs B Evacuate immediate area A->B C Wear appropriate PPE B->C D Contain the spill with absorbent material C->D E Collect waste in a sealed container D->E F Decontaminate the area E->F G Dispose of waste properly F->G

Caption: Spill Response for this compound.

Experimental Protocol for Spill Cleanup:

  • Evacuate: Immediately evacuate all personnel from the affected area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Before re-entering the area, don the appropriate PPE, including respiratory protection.

  • Containment: Remove all sources of ignition.[1][2] Use non-sparking tools.[3] Contain the spill using inert absorbent materials (e.g., sand, earth, vermiculite).

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealed, and labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.